molecular formula C9H9N3S B111036 4-(3-Amino-phenyl)-thiazol-2-ylamine CAS No. 103740-34-7

4-(3-Amino-phenyl)-thiazol-2-ylamine

Cat. No.: B111036
CAS No.: 103740-34-7
M. Wt: 191.26 g/mol
InChI Key: NCWQWEQGANDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-phenyl)-thiazol-2-ylamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents . The 2-aminothiazole core is a privileged structure found in several clinically approved drugs and is recognized for its broad pharmacological potential . In oncology research, this scaffold serves as a fundamental building block for designing potent inhibitors. For instance, derivatives based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide structure have demonstrated high in vitro potency against a range of cancer cell lines, including resistant models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . These compounds can induce cell death through the concomitant induction of apoptosis and autophagy, showing promising in vivo efficacy in reducing tumor growth . The 2-aminothiazole nucleus is a key component in a class of small molecule antitumor agents designed to decrease drug resistance and is investigated against various human cancer cell lines, such as breast, leukemia, lung, and colon . Beyond oncology, this chemical serves as a valuable precursor in the search for new treatments for neglected tropical diseases. Research has identified 4-phenyl-1,3-thiazol-2-amine derivatives as promising starting points for developing new antileishmanial agents against Leishmania amazonensis , which is responsible for the cutaneous form of leishmaniasis . The versatility of the 2-aminothiazole ring also makes it a useful intermediate in chemical synthesis for creating more complex molecules with diverse biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQWEQGANDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284776
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103740-34-7
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, three-step synthesis protocol for 4-(3-Amino-phenyl)-thiazol-2-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis route begins with the bromination of 3-nitroacetophenone, followed by a Hantzsch thiazole synthesis, and concludes with the reduction of a nitro intermediate. Detailed experimental procedures, quantitative data, and a workflow visualization are presented to facilitate its replication in a laboratory setting.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, molar equivalents, and expected yields for the intermediates and the final product.

StepCompound NameStarting MaterialReagentsProductMol. Weight ( g/mol )Molar RatioExpected Yield (%)
1Bromination1-(3-nitrophenyl)ethanoneBromine, Chloroform2-Bromo-1-(3-nitrophenyl)ethanone165.151 : 1~90%
2Hantzsch Thiazole Synthesis2-Bromo-1-(3-nitrophenyl)ethanoneThiourea, Methanol4-(3-Nitrophenyl)thiazol-2-amine244.041 : 1.185-95%
3Nitro Reduction4-(3-Nitrophenyl)thiazol-2-amineSodium dithionite, DMF/Water, NaHCO₃4-(3-Aminophenyl)thiazol-2-ylamine221.241 : 5.5~80%

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

This procedure outlines the α-bromination of 3-nitroacetophenone.

Materials:

  • 1-(3-nitrophenyl)ethanone

  • Bromine

  • Chloroform

  • 10% aq. Sodium bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup (Silica gel, 230-400 mesh, Petroleum ether, Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1-(3-nitrophenyl)ethanone (e.g., 1 g, 6.05 mmol) in chloroform (10 ml).

  • Cool the stirred solution to 0–5°C using an ice bath.

  • Slowly add bromine (e.g., 0.97 g, 6.05 mmol) to the solution at this temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash it sequentially with water (1 x 10 ml), 10% aq. sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate gradient (e.g., 0-10% ethyl acetate) to yield 2-bromo-1-(3-nitrophenyl)ethanone.

Characterization Data for 2-Bromo-1-(3-nitrophenyl)ethanone:

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.82 (t, J = 1.95 Hz, 1H), 8.49-8.46 (m, 1H), 8.30-8.27 (m, 1H), 7.72 (t, J = 8.0 Hz, 1H), 4.45 (s, 2H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 189.85, 150.71, 138.34, 130.05, 124.03, 30.04.[1]

Step 2: Hantzsch Thiazole Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine

This step involves the cyclization of the α-bromoketone with thiourea to form the 2-aminothiazole ring.

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethanone

  • Thiourea

  • Absolute Methanol

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in absolute methanol.

  • Add thiourea (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(3-nitrophenyl)thiazol-2-amine. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Reduction of 4-(3-Nitrophenyl)thiazol-2-amine to 4-(3-Aminophenyl)thiazol-2-ylamine

This final step reduces the nitro group to an amine functionality.

Materials:

  • 4-(3-Nitrophenyl)thiazol-2-amine

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in DMF at 45°C in a round-bottom flask.

  • In a separate beaker, dissolve sodium dithionite (5.5 eq) in water.

  • Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound.

  • Maintain the reaction mixture at a basic pH (8-9) by adding sodium bicarbonate as needed.

  • Stir the reaction mixture at 45°C for 24 hours.[2]

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(3-aminophenyl)thiazol-2-ylamine.

Characterization Data for 4-(3-Aminophenyl)thiazol-2-ylamine:

  • CAS Number: 103740-34-7[3]

  • Molecular Formula: C₉H₉N₃S

  • Molecular Weight: 191.26 g/mol [3]

  • Appearance: Solid.

  • ¹H and ¹³C NMR: Spectral data should be acquired to confirm the structure. For the analogous 4-(4-amino-phenyl)-thiazol-2-ylamine, characteristic aromatic and thiazole proton signals are observed in the ¹H NMR spectrum.

III. Visualization of the Synthesis Workflow

The following diagram illustrates the logical progression of the synthesis from starting materials to the final product.

Synthesis_Workflow Start 3-Nitroacetophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(3-nitrophenyl)ethanone Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis Intermediate1->Step2 Thiourea Thiourea Thiourea->Step2 Intermediate2 4-(3-Nitrophenyl)thiazol-2-amine Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic amine 4-(3-Amino-phenyl)-thiazol-2-ylamine. The information contained herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics. While experimental data for this specific compound is limited in publicly available literature, this guide compiles predicted values and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, the following data has been compiled from computational predictions.

PropertyValueSource
Molecular Formula C₉H₉N₃SPubChem[1]
Molecular Weight 191.25 g/mol PubChem[1]
Monoisotopic Mass 191.05171 DaPubChem[1]
Predicted XlogP 1.6PubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 78.9 ŲPubChem
Predicted pKa (most basic) 5.3 (Predicted)ChemAxon
Predicted Solubility Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder prep2 Pack into a capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 Insert Sample meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Record temperature range from first liquid to completely liquid meas2->meas3

Caption: Workflow for Melting Point Determination.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for its determination.

G start Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve compound in one phase start->dissolve mix Mix with the other phase in a separatory funnel dissolve->mix shake Shake to allow partitioning mix->shake separate Allow phases to separate shake->separate analyze Analyze concentration in each phase (e.g., UV-Vis, HPLC) separate->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Shake-Flask Method for LogP Determination.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other.

  • A known amount of this compound is dissolved in one of the phases.

  • The two phases are combined in a separatory funnel and shaken for a set period to allow for equilibrium to be reached.

  • The mixture is allowed to stand until the two phases have clearly separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.

G start Dissolve compound in a suitable solvent (e.g., water, methanol/water) titrate Titrate with a standardized acid or base start->titrate monitor Monitor pH with a calibrated pH electrode titrate->monitor plot Plot pH versus volume of titrant added monitor->plot analyze Determine the inflection point of the titration curve plot->analyze calculate Calculate pKa from the half-equivalence point analyze->calculate

Caption: Potentiometric Titration for pKa Determination.

Methodology:

  • A solution of this compound of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The equivalence point(s) are identified from the inflection point(s) of the curve.

  • The pKa is determined from the pH at the half-equivalence point. For a basic compound like this compound, this will represent the pKa of its conjugate acid.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.

G cluster_equilibrium Equilibrium Method cluster_kinetic Kinetic Method eq1 Add excess solid to aqueous buffer eq2 Shake at constant temperature until equilibrium eq1->eq2 eq3 Filter to remove undissolved solid eq2->eq3 eq4 Quantify concentration of the filtrate eq3->eq4 kin1 Prepare a concentrated stock solution in DMSO kin2 Add aliquots to aqueous buffer kin1->kin2 kin3 Measure turbidity or concentration after a short incubation kin2->kin3

Caption: Methods for Aqueous Solubility Determination.

Methodology (Equilibrium Solubility):

  • An excess amount of solid this compound is added to a specific volume of aqueous buffer at a defined pH (e.g., physiological pH 7.4).

  • The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility.

Synthesis and Biological Context

General Synthesis: The synthesis of 4-phenyl-thiazol-2-ylamine derivatives typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For this compound, the synthesis would likely start from 2-chloro-1-(3-aminophenyl)ethan-1-one and thiourea.

Biological Activity: While specific biological data for this compound is not extensively reported, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry.[2] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Antibacterial

  • Antifungal

  • Anticancer

  • Anti-inflammatory

  • Antiviral

The presence of the aminophenyl group may modulate the activity and selectivity of the molecule. Further biological screening of this compound is warranted to elucidate its specific pharmacological profile. Due to the lack of specific target information, a signaling pathway diagram cannot be provided at this time.

Conclusion

This technical guide has summarized the available predicted physicochemical properties of this compound and provided detailed experimental protocols for their empirical determination. The data and methodologies presented are intended to be a valuable resource for researchers and drug development professionals working with this compound and related chemical series. The broad spectrum of biological activities associated with the 2-aminothiazole core suggests that this compound may be a promising candidate for further investigation.

References

In-Depth Technical Guide: 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103740-34-7

Chemical Structure:

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 4-(3-Amino-phenyl)-thiazol-2-ylamine, its synthesis, and its potential as a scaffold for anticancer agents.

Core Compound Data

PropertyValueReference
CAS Number 103740-34-7[1]
Molecular Formula C₉H₉N₃S
IUPAC Name 4-(3-aminophenyl)thiazol-2-amine

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of the corresponding nitro-substituted precursor, 4-(3-nitrophenyl)thiazol-2-ylamine. A general experimental protocol for this reduction is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 4-(3-nitrophenyl)thiazol-2-ylamine.

Materials:

  • 4-(3-nitrophenyl)thiazol-2-ylamine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A mixture of 4-(3-nitrophenyl)thiazol-2-ylamine (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents) is suspended in a 4:1 mixture of ethanol and water.

  • The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Research has primarily focused on the N-acetylated derivative of the title compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which has demonstrated significant potential as an anticancer agent.[2]

Anticancer Activity

Studies by Millet et al. have shown that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide exhibits high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[2] In vivo studies on a human melanoma (A375) xenograft model in mice demonstrated a significant reduction in tumor growth.[2]

Mechanism of Action: Induction of Apoptosis and Autophagy

The lead compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been shown to induce cell death in cancer cells through the concomitant induction of two key cellular processes: apoptosis and autophagy.[2]

  • Apoptosis: This is a form of programmed cell death that is crucial for removing damaged or cancerous cells.

  • Autophagy: This is a cellular recycling process that can either promote cell survival under stress or lead to cell death.

The dual induction of these pathways suggests a multi-faceted approach to eliminating cancer cells, which could be advantageous in overcoming drug resistance. The precise signaling pathways through which this class of compounds exerts its effects are a subject of ongoing research.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound and its subsequent acetylation can be visualized as follows:

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Nitro_Precursor 4-(3-nitrophenyl)thiazol-2-ylamine Reduction Reduction (Fe, NH4Cl, EtOH/H2O) Nitro_Precursor->Reduction Amino_Product This compound Reduction->Amino_Product Acetylation Acetylation (e.g., Acetic Anhydride) Amino_Product->Acetylation Final_Compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Acetylation->Final_Compound In_Vitro In Vitro Assays (Cancer Cell Lines) Final_Compound->In_Vitro In_Vivo In Vivo Models (Xenografts) Final_Compound->In_Vivo

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Postulated Mechanism of Action Signaling

The dual induction of apoptosis and autophagy by N-(4-(3-aminophenyl)thiazol-2-yl)acetamide suggests a complex interplay of cellular signaling. While the exact molecular targets are not yet fully elucidated, a simplified representation of the involved pathways is presented below.

G cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Drug N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Caspase_Activation Caspase Cascade Activation Drug->Caspase_Activation Autophagosome Autophagosome Formation Drug->Autophagosome Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Cell_Death Cancer Cell Death Apoptotic_Body->Cell_Death Lysosome_Fusion Lysosomal Fusion Autophagosome->Lysosome_Fusion Degradation Cellular Component Degradation Lysosome_Fusion->Degradation Degradation->Cell_Death

Caption: Postulated dual mechanism of action leading to cancer cell death.

Future Directions

The potent anticancer activity of derivatives of this compound makes this scaffold a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in the induction of apoptosis and autophagy.

  • Synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for improved in vivo efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound and its derivatives as a novel class of anticancer agents.

References

Spectroscopic Characterization of 4-(3-Amino-phenyl)-thiazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Amino-phenyl)-thiazol-2-ylamine. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a predictive summary based on data from structurally analogous compounds. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures, including 1-(4-(3-Aminophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine[1], 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde[2], and various other aminothiazole derivatives.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20t1HPhenyl H
~ 7.00d1HPhenyl H
~ 6.85s1HPhenyl H
~ 6.60d1HPhenyl H
~ 6.50s1HThiazole H-5
~ 5.20s (broad)2HAr-NH₂
~ 5.00s (broad)2HThiazole-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 168.0Thiazole C-2
~ 150.0Thiazole C-4
~ 149.0Phenyl C-NH₂
~ 135.0Phenyl C-Thiazole
~ 129.0Phenyl CH
~ 116.0Phenyl CH
~ 114.0Phenyl CH
~ 112.0Phenyl CH
~ 105.0Thiazole C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450 - 3200N-H stretching (amines)
3100 - 3000Aromatic C-H stretching
~ 1620C=N stretching (thiazole)
~ 1600, 1480Aromatic C=C stretching
~ 1250C-N stretching
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
~ 191[M+H]⁺ (Molecular Ion)
FragmentsConsistent with loss of NH₂, and fragmentation of the thiazole and phenyl rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass range should be set to scan from approximately m/z 50 to 500.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Workflow for Spectroscopic Characterization

References

Biological Activity Screening of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: Comparative Biological Activities

The biological efficacy of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents. The following tables provide a summary of the reported in vitro activities of various derivatives, allowing for a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.[1]

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[2]
Compound 20H1299 (Lung Cancer)4.89 µM[2]
Compound 20SHG-44 (Glioma)4.03 µM[2]
TH-39K562 (Leukemia)0.78 µM[3]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[2]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[4]
DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4)NCI-H522 (Non-small cell lung)0.06 µM[4]
DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4)HT29 (Colon Cancer)0.06 µM[4]
DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4)SK-OV-3 (Ovarian Cancer)0.06 µM[4]
DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4)MCF7 (Breast Cancer)0.06 µM[4]
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents against a broad range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121dStaphylococcus aureus 292132-128[5]
Piperazinyl derivative 121dStaphylococcus aureus 259232-128[5]
Piperazinyl derivative 121dEscherichia coli2-128[5]
Piperazinyl derivative 121dPseudomonas aeruginosa2-128[5]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4-16[5]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus epidermidis4-16[5]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcus aureus4-16[5]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4-16[5]
Thiazole derivative 2a-cStaphylococcus aureus (MRSA)1-2[6]
Thiazole derivative 2bStaphylococcus aureus (VRSA)-[6]
Thiazole derivative 2a-cAzole resistant Aspergillus fumigatus-[6]
Table 3: In Vitro Anti-Inflammatory Activity of Selected 2-Aminothiazole Derivatives

Certain 2-aminothiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity.

Compound/DerivativeEnzymeIC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 25c (2-imino-4-thiazolidinone)COX-23.2929.00[7]
Compound 24a (Thiazolidinone derivative)COX-15.63.68[7]
Compound 24a (Thiazolidinone derivative)COX-21.523.68[7]
Compound 24b (Thiazolidinone derivative)COX-14.54.24[7]
Compound 24b (Thiazolidinone derivative)COX-21.064.24[7]
Hybrid pyrazole analogue 5uCOX-21.7972.73[8]
Hybrid pyrazole analogue 5sCOX-22.5165.75[8]
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)COX-1 / COX-2-Non-selective[7]
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol)COX-29.01 ± 0.01 mMSelective[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of novel compounds. The following sections provide methodologies for key in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • 2-Aminothiazole derivatives (test compounds)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells from culture. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the positive control in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • 2-Aminothiazole derivatives (test compounds)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 2-aminothiazole derivatives and the positive control in the broth medium directly in the 96-well microplates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-Inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid (substrate)

  • 2-Aminothiazole derivatives (test compounds)

  • Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, heme, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells. Include wells with enzyme and solvent as 100% activity controls and wells with buffer only as background controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to the screening of 2-aminothiazole derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies cluster_3 Lead Optimization Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Purification->Anti_inflammatory Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Dose_Response->Mechanism Toxicity In Vitro Toxicity (Normal Cell Lines) Mechanism->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Lead_Opt Lead Optimization & Further Development SAR->Lead_Opt

General Experimental Workflow for Biological Activity Screening.

G cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade Compound 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Compound->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified Signaling Pathway of Apoptosis Induction.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 2-Aminothiazole Derivative Arrest Cell Cycle Arrest Compound->Arrest Arrest->G1 G0/G1 Arrest Arrest->G2 G2/M Arrest

Mechanism of Cell Cycle Arrest by 2-Aminothiazole Derivatives.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their demonstrated efficacy against a wide range of cancer cell lines, microbial pathogens, and inflammatory processes underscores their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening and evaluation of novel 2-aminothiazole analogues. A thorough understanding of their structure-activity relationships, guided by the quantitative data presented, will be instrumental in the rational design and development of the next generation of 2-aminothiazole-based therapeutics.

References

Potential Therapeutic Targets of Aminophenyl-Thiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminophenyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have garnered significant interest in drug discovery due to their potential to modulate the activity of various key proteins involved in disease pathogenesis. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of aminophenyl-thiazole derivatives, with a focus on their applications in oncology, neurobiology, and inflammatory diseases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile chemical class.

Anticancer Targets of Aminophenyl-Thiazole Compounds

Aminophenyl-thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including those of the breast, colon, ovary, and kidney.[1] Their mechanism of action is often multifaceted, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism through which aminophenyl-thiazole compounds exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer.

CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been identified as potent inhibitors of CDK2.[2]

Quantitative Data: CDK2 Inhibition by Aminophenyl-Thiazole Analogs

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
14 CDK2Biochemical Assay1-10-[2]
45 CDK2Biochemical Assay1-10-[2]

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E complex

    • Histone H1 (substrate)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (dissolved in DMSO)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microcentrifuge tube, combine the kinase reaction buffer, CDK2/cyclin E, and Histone H1.

    • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture for 20 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro CDK2 Inhibition Assay

G Workflow for In Vitro CDK2 Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) mix_reagents Combine Kinase, Substrate, and Buffer prep_reagents->mix_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compound Add Test Compound or Vehicle (DMSO) prep_compounds->add_compound mix_reagents->add_compound pre_incubate Pre-incubate (10 min, 30°C) add_compound->pre_incubate start_reaction Initiate Reaction with [γ-³²P]ATP pre_incubate->start_reaction incubate Incubate (20 min, 30°C) start_reaction->incubate stop_reaction Stop Reaction by Spotting on Phosphocellulose Paper incubate->stop_reaction wash Wash Paper to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify calculate_inhibition Calculate % Inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining CDK2 inhibition.

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors.

Quantitative Data: Src Family Kinase Inhibition by Aminothiazole Analogs

CompoundTargetAssay TypeIC50 (nM)Reference
Dasatinib (BMS-354825) pan-SrcBiochemicalSub-nanomolar to nanomolar
12m pan-SrcBiochemicalSub-nanomolar to nanomolar

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against Src kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Src-specific peptide substrate (e.g., cdc2 6-20 peptide)

    • [γ-³³P]ATP

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • Test compounds

    • Phosphocellulose filter plates

    • Microplate scintillation counter

  • Procedure:

    • Dispense test compounds at various concentrations into the wells of a microplate.

    • Add the Src kinase and peptide substrate to the wells.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the CDK2 assay.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.

Quantitative Data: Aurora Kinase Inhibition by Aminothiazole Derivatives

CompoundTargetKi (nM)Reference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) Aurora A8.0
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) Aurora B9.2

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

A common method to assess Aurora kinase inhibition is a fluorescence polarization-based assay.

  • Reagents and Materials:

    • Recombinant human Aurora A or Aurora B kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase buffer

    • Test compounds

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add test compounds to the wells of a microplate.

    • Add the Aurora kinase to the wells.

    • Add the fluorescently labeled peptide substrate and ATP to initiate the reaction.

    • Incubate at room temperature for a specified time.

    • Measure the fluorescence polarization in each well.

    • Calculate the percentage of inhibition based on the change in fluorescence polarization.

    • Determine the IC50 value.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Aminophenyl-thiazole derivatives have been investigated as inhibitors of VEGFR-2.

Quantitative Data: VEGFR-2 Inhibition by Aminophenyl-Thiazole Analogs

CompoundTargetAssay TypeIC50 (µM)Reference
Piperazinyl-thiazole acetamide 9 VEGFR-2Biochemical0.40 ± 0.04

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of compounds against VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as a substrate

    • ATP

    • Kinase buffer

    • Test compounds

    • ELISA-based detection system (e.g., anti-phosphotyrosine antibody)

  • Procedure:

    • Coat a microplate with the Poly(Glu, Tyr) substrate.

    • Add test compounds at various concentrations to the wells.

    • Add the VEGFR-2 kinase to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at a controlled temperature.

    • Wash the plate to remove non-adherent components.

    • Add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal (e.g., absorbance).

    • Calculate the percentage of inhibition and determine the IC50 value.

Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor. Certain 2-(4-aminophenyl)benzothiazoles are potent AhR agonists. Their anticancer activity is linked to the AhR-mediated induction of cytochrome P450 enzymes, particularly CYP1A1. This leads to the metabolic activation of the benzothiazole compounds into cytotoxic species that can form DNA adducts, ultimately triggering apoptosis.[1]

Signaling Pathway: AhR-Mediated Cytotoxicity of 2-(4-Aminophenyl)benzothiazoles

G AhR-Mediated Cytotoxicity of 2-(4-Aminophenyl)benzothiazoles cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum APT 2-(4-Aminophenyl)benzothiazole AhR_complex AhR-Hsp90-XAP2 Complex APT->AhR_complex Binds Metabolites Cytotoxic Metabolites APT:e->Metabolites:w Metabolized by APT_AhR_complex APT-AhR Complex AhR_complex->APT_AhR_complex Conformational Change and Dissociation of Hsp90/XAP2 ARNT ARNT APT_AhR_complex->ARNT Translocates to Nucleus and Dimerizes with APT_AhR_ARNT APT-AhR-ARNT Complex ARNT->APT_AhR_ARNT XRE Xenobiotic Response Element (XRE) in CYP1A1 Promoter APT_AhR_ARNT->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Metabolites Catalyzes DNA_adducts DNA Adducts Metabolites->DNA_adducts Forms Apoptosis Apoptosis DNA_adducts->Apoptosis Leads to

Caption: AhR signaling pathway activated by aminophenyl-thiazoles.

Experimental Protocol: AhR Activation Reporter Gene Assay

This protocol describes a method to assess the ability of compounds to activate the AhR signaling pathway using a reporter gene assay.

  • Reagents and Materials:

    • Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter.

    • Cell culture medium and supplements.

    • Test compounds.

    • Positive control (e.g., TCDD).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds or the positive control.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Neuroprotective Targets of Aminophenyl-Thiazole Compounds

Recent studies have highlighted the neuroprotective potential of aminophenyl-thiazole derivatives, suggesting their utility in the treatment of neurodegenerative diseases.

Sirtuin 1 (SIRT1) Activation

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and longevity. Activation of SIRT1 has been shown to be neuroprotective. Certain thiazole sulfonamides have been identified as SIRT1 activators.

Experimental Protocol: In Vitro SIRT1 Activation Assay

This protocol outlines a fluorometric assay to measure SIRT1 activity.

  • Reagents and Materials:

    • Recombinant human SIRT1.

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore).

    • NAD+.

    • SIRT1 assay buffer.

    • Test compounds.

    • Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore).

    • Fluorescence microplate reader.

  • Procedure:

    • Add the SIRT1 assay buffer, NAD+, and the fluorogenic substrate to the wells of a microplate.

    • Add the test compounds or a known activator (e.g., resveratrol) as a positive control.

    • Initiate the reaction by adding SIRT1.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined time.

    • Stop the reaction and initiate the development step by adding the developer solution.

    • Incubate for a further period to allow for the release of the fluorophore.

    • Measure the fluorescence intensity.

    • Calculate the percentage of activation relative to a no-activator control.

    • Determine the EC50 value.

AMPA Receptor Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor activity is implicated in various neurological disorders. Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, suggesting a potential neuroprotective mechanism by reducing excitotoxicity.

Quantitative Data: AMPA Receptor Modulation by Thiazole-Carboxamide Derivatives

CompoundTarget SubunitAssay TypeIC50 (µM)Reference
TC-2 GluA1Patch-clamp3.20
TC-2 GluA1/2Patch-clamp3.1
TC-2 GluA2Patch-clamp3.02
TC-2 GluA2/3Patch-clamp3.04

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol provides a method to assess the effect of compounds on AMPA receptor-mediated currents in a cellular context.

  • Reagents and Materials:

    • HEK293 cells transiently expressing the desired AMPA receptor subunits.

    • External solution (containing physiological concentrations of ions).

    • Internal solution (for the patch pipette, containing appropriate ions).

    • Glutamate (agonist).

    • Test compounds.

    • Patch-clamp amplifier and data acquisition system.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.

    • Apply glutamate to the cell to evoke an AMPA receptor-mediated current.

    • After establishing a stable baseline response, co-apply the test compound with glutamate.

    • Measure the change in the amplitude and kinetics (desensitization and deactivation) of the current in the presence of the test compound.

    • Wash out the compound to ensure the effect is reversible.

    • Repeat for a range of compound concentrations to generate a dose-response curve and determine the IC50 value.

Experimental Workflow: AMPA Receptor Modulation Assay

G Workflow for AMPA Receptor Modulation Assay cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis transfect Transfect HEK293 cells with AMPA receptor subunit cDNAs culture Culture cells for 24-48 hours transfect->culture patch Establish whole-cell patch-clamp configuration culture->patch apply_agonist Apply glutamate to evoke baseline current patch->apply_agonist coapply_compound Co-apply glutamate and test compound apply_agonist->coapply_compound record Record changes in current amplitude and kinetics coapply_compound->record washout Washout compound to assess reversibility record->washout dose_response Generate dose-response curve washout->dose_response determine_ic50 Determine IC50 value dose_response->determine_ic50

Caption: Workflow for assessing AMPA receptor modulation.

Conclusion

The aminophenyl-thiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of proteins implicated in cancer and neurological disorders. The ability of these compounds to interact with multiple key targets, including various kinases, the aryl hydrocarbon receptor, sirtuin 1, and AMPA receptors, underscores their potential for the development of both targeted and multi-target therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of aminophenyl-thiazole derivatives to advance the most promising candidates towards clinical development.

References

In Silico Deep Dive: Predicting the Pharmaceutical Properties of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound 4-(3-Amino-phenyl)-thiazol-2-ylamine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents. All data presented herein are computationally predicted and intended to guide further experimental investigation.

Executive Summary

This compound is a small molecule featuring a core thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This guide leverages established in silico methodologies to forecast its drug-like characteristics, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following sections detail the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicological liabilities of this compound, offering a foundational dataset for its further development.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior. The following table summarizes the predicted properties for this compound, calculated using established computational models. These parameters provide insights into the molecule's solubility, lipophilicity, and other characteristics relevant to its formulation and interaction with biological systems.

PropertyPredicted ValueMethod/Software
Molecular Formula C₉H₉N₃S-
Molecular Weight 191.26 g/mol -
logP (Octanol/Water Partition Coefficient) 1.6 - 2.3XlogP (predicted by PubChem[1]), SwissADME, pkCSM
Aqueous Solubility (logS) -2.5 to -3.0SwissADME, pkCSM
pKa (Acidic) Not predicted-
pKa (Basic) 4.5 - 5.5pkCSM
Topological Polar Surface Area (TPSA) 79.5 ŲSwissADME
Number of Hydrogen Bond Donors 2SwissADME
Number of Hydrogen Bond Acceptors 3SwissADME
Number of Rotatable Bonds 1SwissADME

In Silico ADMET Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico models provide an early assessment of these properties, helping to identify potential liabilities and guide molecular optimization.

Absorption
ParameterPredicted OutcomeMethod/Software
Human Intestinal Absorption HighSwissADME
Caco-2 Permeability ModeratepkCSM
P-glycoprotein Substrate NoSwissADME, pkCSM
Distribution
ParameterPredicted Value/OutcomeMethod/Software
Volume of Distribution (VDss) LowpkCSM
Blood-Brain Barrier (BBB) Permeability NoSwissADME, pkCSM
CNS Permeability NopkCSM
Fraction Unbound in Plasma HighpkCSM
Metabolism
ParameterPredicted OutcomeMethod/Software
CYP1A2 Inhibitor NoSwissADME, pkCSM
CYP2C19 Inhibitor NoSwissADME, pkCSM
CYP2C9 Inhibitor NoSwissADME, pkCSM
CYP2D6 Inhibitor NoSwissADME, pkCSM
CYP3A4 Inhibitor NoSwissADME, pkCSM
Excretion
ParameterPredicted OutcomeMethod/Software
Renal OCT2 Substrate NopkCSM
Toxicity
EndpointPredicted OutcomeMethod/Software
AMES Mutagenicity Non-mutagenProTox-II, pkCSM
Hepatotoxicity Low riskProTox-II, pkCSM
Carcinogenicity Potential concernsProTox-II
hERG I Inhibitor NopkCSM
Skin Sensitization NopkCSM

Methodologies: In Silico Experimental Protocols

The predictions presented in this guide were generated using a combination of widely accepted, freely available web-based tools. The general workflow is depicted in the diagram below.

in_silico_workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties smiles SMILES String (Nc1ccc(cc1)c2cc(N)sn2) swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm protox ProTox-II smiles->protox physchem Physicochemical Properties swissadme->physchem admet ADMET Profile swissadme->admet pkcsm->physchem pkcsm->admet protox->admet

In Silico Prediction Workflow
SwissADME Protocol

  • Input: The canonical SMILES string for this compound, Nc1ccc(cc1)c2cc(N)sn2, was submitted to the SwissADME web server.

  • Execution: The server's default settings were used to calculate a wide range of descriptors.

  • Data Extraction: Physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties (including gastrointestinal absorption and blood-brain barrier penetration), and drug-likeness parameters were collected from the output.

pkCSM Protocol
  • Input: The SMILES string Nc1ccc(cc1)c2cc(N)sn2 was used as the input for the pkCSM web server.

  • Prediction: The platform was used to predict ADMET properties.

  • Data Collection: Quantitative and qualitative predictions for absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB permeability, CNS permeability), metabolism (CYP inhibition), excretion (renal OCT2 substrate), and toxicity (AMES toxicity, hERG I inhibition, skin sensitization) were recorded.

ProTox-II Protocol
  • Input: The SMILES string for the target compound was submitted to the ProTox-II web server.

  • Toxicity Prediction: The server's predictive models were employed to estimate various toxicity endpoints.

  • Data Analysis: Predictions for hepatotoxicity, carcinogenicity, and mutagenicity were compiled.

Predicted Biological Activities and Signaling Pathways

While specific experimental data for this compound is limited, the aminophenyl-thiazole scaffold is known to interact with various biological targets. Based on the structural similarity to known kinase inhibitors and other bioactive molecules, a potential mechanism of action could involve the modulation of intracellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, based on common targets of similar molecules.

signaling_pathway compound 4-(3-Amino-phenyl)- thiazol-2-ylamine receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Angiogenesis mtor->proliferation

Hypothetical Signaling Pathway

This putative pathway suggests that this compound may act as an inhibitor of receptor tyrosine kinases, which could, in turn, affect downstream signaling through the PI3K/Akt/mTOR pathway. Disruption of this pathway is a common mechanism for anti-cancer agents, leading to decreased cell proliferation and angiogenesis, and potentially inducing apoptosis. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties, including good predicted oral absorption and a generally low risk for many common toxicities. However, the prediction of potential carcinogenicity warrants further investigation through in vitro and in vivo studies. The predicted physicochemical properties indicate that the compound is likely to have moderate solubility and lipophilicity.

Future work should focus on the experimental validation of these in silico predictions. In vitro ADMET assays, including Caco-2 permeability and CYP inhibition studies, are recommended. Furthermore, the potential biological activity of this compound, particularly its kinase inhibitory potential, should be explored through a panel of biochemical and cell-based assays. The findings from this in silico assessment provide a strong rationale for the continued investigation of this compound as a promising scaffold for the development of new therapeutic agents.

References

A Technical Guide to the Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthesis is a fundamental step in the development of new therapeutic agents. This technical guide provides a comprehensive review of the primary synthetic routes to 2-amino-4-phenylthiazole, with a focus on detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthetic Methodologies

The most prevalent method for the synthesis of 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis. Variations and improvements on this classical method, including microwave-assisted and catalytic approaches, have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Hantzsch Thiazole Synthesis: The Classical Approach

The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[1] For the synthesis of 2-amino-4-phenylthiazole, this involves the reaction of a phenacyl halide (e.g., phenacyl bromide or in situ generated phenacyl iodide) with thiourea.

Reaction Scheme:

Hantzsch_Synthesis acetophenone Acetophenone intermediate α-Haloacetophenone acetophenone->intermediate Halogenation thiourea Thiourea product 2-Amino-4-phenylthiazole thiourea->product halogen Iodine or Bromine halogen->intermediate intermediate->product Condensation with Thiourea

Caption: General scheme of the Hantzsch synthesis for 2-amino-4-phenylthiazole.

Detailed Experimental Protocol (Conventional Heating):

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[2] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The mixture is then poured into an ammonium hydroxide solution. The resulting crude product is recrystallized from methanol.[2]

Alternatively, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are combined in methanol (5 mL) and refluxed at approximately 65-70°C for 30-60 minutes.[1] After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution to precipitate the product, which is then collected by vacuum filtration.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 2-amino-4-phenylthiazole is no exception. This method significantly reduces reaction times from hours to minutes and often leads to higher yields.[3][4]

Experimental Workflow:

Microwave_Workflow start Mix Reactants: Acetophenone, Thiourea, Iodine irradiate Microwave Irradiation (e.g., 70W, 5 x 1 min) start->irradiate dissolve Add Water and Heat (e.g., 150W) irradiate->dissolve filter Decant and Filter dissolve->filter precipitate Add Ammonium Hydroxide to Filtrate filter->precipitate collect Collect and Dry Product precipitate->collect

Caption: Workflow for microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Detailed Experimental Protocol (Microwave Irradiation):

A mixture of acetophenone (0.06 mol), thiourea (0.12 mol), and iodine (0.06 mol) is placed in a heat-resistant glass beaker and stirred thoroughly. The mixture is irradiated in a microwave oven at 70 W for five 1-minute intervals with 30-second pauses in between. Following irradiation, 100 mL of water is added, and the mixture is heated at 150 W until the precipitate dissolves. The resulting yellow solution is decanted from any tarry residue and filtered. Ammonium hydroxide is added to the filtrate to precipitate the product, which is then filtered and dried. This method can achieve a yield of up to 92%.

Another microwave-assisted protocol involves dissolving the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in rectified spirit (10 mL), adding iodine or bromine (0.01 mol), and irradiating the mixture.[3] Upon completion, the product is precipitated by adding water and adjusting the pH to 10 with ammonium hydroxide.[3]

Catalytic and One-Pot Syntheses

Recent advancements have focused on the development of catalytic and one-pot procedures to simplify the synthesis, reduce waste, and utilize less hazardous reagents. These methods often employ heterogeneous catalysts that can be easily recovered and reused.

Logical Relationship of One-Pot Synthesis:

OnePot_Logic reactants Aromatic Methyl Ketone + Thiourea process One-Pot Reaction reactants->process bromination α-Bromination (e.g., with CuBr2) process->bromination Step 1 cyclization Cyclization process->cyclization Step 2 product 2-Amino-4-phenylthiazole Derivative cyclization->product

Caption: Logical flow of a one-pot α-bromination/cyclization synthesis.

Detailed Experimental Protocol (Catalytic Synthesis):

In a round-bottom flask, phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a copper silicate catalyst (10 mol%) are added to ethanol (5 mL).[5] The reaction mixture is refluxed at 78°C and monitored by thin-layer chromatography. After completion, the mixture is filtered to remove the catalyst, and the filtrate is poured over crushed ice to obtain the solid product.[5] This method offers advantages such as high yield, short reaction time, and reusability of the catalyst.[5]

A one-pot synthesis involves the reaction of an aromatic methyl ketone with thiourea in the presence of copper(II) bromide, which facilitates an in-situ α-bromination followed by cyclization.[6]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on factors such as desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes quantitative data from various reported syntheses of 2-amino-4-phenylthiazole.

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Hantzsch Acetophenone, ThioureaIodine-Reflux12 h-[2]
Conventional Hantzsch 2-Bromoacetophenone, Thiourea-Methanol65-7030-60 min-[1]
Microwave-Assisted Acetophenone, ThioureaIodineWater (post-irradiation)-~5 min (irradiation)92%
Microwave-Assisted Substituted Acetophenone, ThioureaIodine/BromineRectified Spirit--90%[3]
Catalytic Phenacyl Bromide, ThioureaCopper Silicate (10 mol%)Ethanol78-High
One-Pot Aromatic Methyl Ketones, ThioureaCopper(II) Bromide---Good to Excellent

Conclusion

The synthesis of 2-amino-4-phenylthiazole can be achieved through several effective methods, with the classical Hantzsch synthesis providing a reliable foundation. Modern adaptations, particularly microwave-assisted and catalytic one-pot procedures, offer significant advantages in terms of efficiency, reaction time, and sustainability. For researchers and drug development professionals, the selection of the optimal synthetic route will depend on the specific requirements of their research, including scale, purity, and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important heterocyclic scaffold.

References

Safety and Handling of Aminothiazole Compounds in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, experimental protocols, and disposal of aminothiazole compounds in a laboratory setting. Aminothiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. However, their handling requires a thorough understanding of their potential hazards and the implementation of appropriate safety measures. This guide is intended for researchers, scientists, and drug development professionals working with these compounds.

Hazard Identification and Safety Precautions

Aminothiazole and its derivatives present several potential hazards that necessitate careful handling to minimize risk. The primary hazards include oral toxicity, eye irritation, and respiratory tract irritation.[1][2][3] Furthermore, the aminothiazole moiety has been identified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites, which warrants caution in drug design and handling. When heated to decomposition, aminothiazole compounds can emit toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[3]

Incompatible Materials

Aminothiazole compounds are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to vigorous or violent reactions.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling aminothiazole compounds:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compounds.

  • Respiratory Protection: In cases of insufficient ventilation or when handling powders that can become airborne, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

  • Protective Clothing: A laboratory coat should be worn to protect street clothes and skin from contamination.

Quantitative Data on 2-Aminothiazole

The following tables summarize the available quantitative data for the parent compound, 2-aminothiazole. Researchers should consult the Safety Data Sheet (SDS) for specific aminothiazole derivatives for detailed information.

Table 1: Toxicological Data for 2-Aminothiazole
ParameterSpeciesRouteValueReference
LD50RatOral480 mg/kg[1][2][4][5][6][7][8][9]
LD50MouseIntraperitoneal200 mg/kg[10]

LD50: Lethal Dose, 50% kill.

Table 2: Physical and Chemical Properties of 2-Aminothiazole
PropertyValueReference
Molecular FormulaC₃H₄N₂S
Molecular Weight100.14 g/mol
AppearanceLight brown crystals or brown granular solid[3]
Melting Point86-91 °C[5]
Boiling Point117 °C at 20 hPa[5]
SolubilitySoluble in water (100 g/L at 20°C)[5]
pH9.6 (100 g/L in H₂O at 20°C)[5][9]
Vapor Pressure<1 hPa at 20°C[5][9]
Autoignition Temperature600 °C[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of aminothiazole compounds. These protocols should be performed in a well-ventilated fume hood with appropriate PPE.

Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and effective method for preparing 2-aminothiazoles by reacting an α-haloketone with a thioamide.[11]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • 20 mL scintillation vial with stir bar

  • Hot plate/stirrer

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate set to 100°C with stirring for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Set up a Buchner funnel with filter paper and a 50 mL side-arm flask. Wet the filter paper with a small amount of water to ensure a good seal.

  • Filter the mixture under vacuum.

  • Wash the collected solid (the filter cake) with deionized water.

  • Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry.

  • Once dry, weigh the product and calculate the percent yield.

Purification of Aminothiazole Compounds by Column Chromatography

Column chromatography is a standard technique for purifying aminothiazole derivatives from reaction byproducts and unreacted starting materials.[12]

Materials:

  • Crude aminothiazole compound

  • Silica gel (60-120 mesh)

  • Solvents (e.g., ethyl acetate, hexanes, dichloromethane)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude aminothiazole compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in separate fractions in collection tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified aminothiazole compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of synthesized aminothiazole compounds.[12] Reversed-phase HPLC is commonly used for this purpose.

Materials:

  • Purified aminothiazole compound

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid or phosphoric acid)

  • HPLC system with a C18 column and a UV detector

  • Vials for sample preparation

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., 55% water with 0.1% phosphoric acid and 45% acetonitrile).[13][14]

  • Sample Preparation: Accurately weigh a small amount of the aminothiazole compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

    • Run the analysis, detecting the compound by its UV absorbance at an appropriate wavelength (e.g., 272 nm for some aminothiazoles).[13][14]

  • Data Analysis:

    • The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the handling and study of aminothiazole compounds.

G General Laboratory Workflow for Handling Aminothiazole Compounds cluster_prep Preparation cluster_handling Handling and Reaction cluster_analysis Analysis cluster_disposal Waste Disposal RiskAssessment Risk Assessment (Review SDS) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Synthesis Perform Synthesis (e.g., Hantzsch) Weighing->Synthesis Workup Reaction Work-up & Purification Synthesis->Workup TLC TLC Monitoring Workup->TLC Chromatography Column Chromatography TLC->Chromatography HPLC HPLC/LC-MS Analysis Chromatography->HPLC Segregate Segregate Halogenated & Sulfur-Containing Waste HPLC->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Licensed Hazardous Waste Contractor Label->Dispose

Caption: General laboratory workflow for handling aminothiazole compounds.

Hantzsch_Mechanism Mechanism of the Hantzsch Thiazole Synthesis Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Aminothiazole 2-Aminothiazole Dehydration->Aminothiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

CDK2_Pathway Simplified CDK2/Cyclin E Signaling Pathway and Inhibition cluster_G1 G1 Phase cluster_S S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Active Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Aminothiazole_Inhibitor Aminothiazole CDK2 Inhibitor Aminothiazole_Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2/Cyclin E signaling pathway and inhibition.

Waste Disposal

Proper disposal of aminothiazole compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste: Waste containing halogenated solvents (e.g., dichloromethane, chloroform) or halogenated aminothiazole derivatives should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[1][15][16][17] Do not mix halogenated waste with non-halogenated waste.[1][15][16][17]

  • Sulfur-Containing Organic Waste: Waste containing aminothiazole compounds should be considered sulfur-containing organic waste. This waste should be collected in a separate, labeled container.

  • Aqueous Waste: Aqueous waste from extractions or washes should be neutralized to a pH between 5.0 and 12.5 before disposal down the drain, if local regulations permit. Otherwise, it should be collected as hazardous chemical waste.

Container Management
  • All waste containers must be compatible with the chemical waste being stored and have a secure, tight-fitting lid.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical names of the contents.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Final Disposal

All chemical waste, including excess aminothiazole compounds, contaminated PPE, and cleaning materials, must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

Spills
  • Small Spills: For small spills of solid aminothiazole compounds, first, eliminate all ignition sources. Dampen the spilled material with 60-70% ethanol and transfer it to a suitable container for disposal.[9] Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water wash.[9]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the specific aminothiazole compound you are working with before commencing any laboratory work.

References

Methodological & Application

Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide from 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a novel scaffold with demonstrated activity against sensitive and resistant cancer cells. The synthesis is a two-step process commencing with the preparation of the intermediate, 4-(3-aminophenyl)thiazol-2-ylamine, followed by selective N-acetylation of the 2-amino group on the thiazole ring. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the experimental workflow and relevant biological signaling pathways.

Introduction

The aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The target molecule, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been identified as a promising anti-cancer agent that induces cell death through the concomitant induction of apoptosis and autophagy.[1][2] The synthetic route described herein is robust and scalable, providing a clear pathway for the production of this compound for further research and development.

Experimental Protocols

Synthesis of 4-(3-aminophenyl)thiazol-2-ylamine (Intermediate 1)

This procedure outlines the synthesis of the key intermediate, 4-(3-aminophenyl)thiazol-2-ylamine, via the Hantzsch thiazole synthesis.

Materials:

  • 3-Aminoacetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-aminoacetophenone (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).

  • Slowly add iodine (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 10% sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(3-aminophenyl)thiazol-2-ylamine as a solid.

Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Final Product)

This protocol details the selective N-acetylation of 4-(3-aminophenyl)thiazol-2-ylamine.

Materials:

  • 4-(3-aminophenyl)thiazol-2-ylamine (Intermediate 1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-(3-aminophenyl)thiazol-2-ylamine (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 4-(3-aminophenyl)thiazol-2-ylamine.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
3-Aminoacetophenone1.0135.17-
Thiosemicarbazide1.191.13-
Iodine1.1253.81-
Solvent --Ethanol
Temperature --Reflux
Reaction Time --4-6 hours
Yield --~70-80%

Table 2: Reagents and Reaction Conditions for the Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
4-(3-aminophenyl)thiazol-2-ylamine1.0191.25-
Acetic Anhydride1.1102.09-
Pyridine-79.10-
Solvent --Dichloromethane
Temperature --0 °C to RT
Reaction Time --2-3 hours
Yield --~85-95%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Synthesis of Intermediate 1 cluster_step2 Synthesis of Final Product A 3-Aminoacetophenone R1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->R1 B Thiosemicarbazide B->R1 C Iodine C->R1 P1 Purification (Column Chromatography) R1->P1 I1 4-(3-aminophenyl)thiazol-2-ylamine I1_2 Intermediate 1 P1->I1 R2 N-Acetylation (DCM, 0°C to RT) I1_2->R2 D Acetic Anhydride D->R2 E Pyridine E->R2 P2 Purification (Recrystallization) R2->P2 FP N-(4-(3-aminophenyl)thiazol-2-yl)acetamide P2->FP

Caption: Synthetic scheme for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Apoptosis and Autophagy Signaling Pathways

signaling_pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy cluster_crosstalk Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Caspase3 Caspase-3 Caspase8->Caspase3 Beclin1 Beclin-1 Complex (PI3K Class III) Caspase8->Beclin1 Cleavage Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 CellDeath_A Apoptotic Cell Death Caspase3->CellDeath_A Stress Cellular Stress mTORC1 mTORC1 Stress->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 ULK1->Beclin1 Phagophore Phagophore Formation Beclin1->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-II LC3 LC3-I to LC3-II Conversion LC3->Phagophore Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome CellDeath_Au Autophagic Cell Death Autolysosome->CellDeath_Au Bcl2 Bcl-2 Bcl2->Bax_Bak Bcl2->Beclin1 Compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Compound->Intrinsic Compound->Stress

Caption: Crosstalk between Apoptosis and Autophagy pathways.

References

Application Notes & Protocols: Unveiling the Anticancer Potential of 4-(3-Amino-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anticancer activity of novel 4-(3-Amino-phenyl)-thiazol-2-ylamine derivatives. The protocols outlined below detail established methodologies to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative 1e.g., MCF-748Data
Derivative 2e.g., MCF-748Data
Positive Controle.g., Doxorubicin48Data
Derivative 1e.g., A54948Data
Derivative 2e.g., A54948Data
Positive Controle.g., Doxorubicin48Data

IC₅₀: The concentration of a drug that gives half-maximal inhibitory response. SD: Standard Deviation from at least three independent experiments.

Table 2: Apoptosis Induction by Lead Compound in [Cancer Cell Line]

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0Data ± SDData ± SDData ± SD
Lead CompoundIC₅₀/2Data ± SDData ± SDData ± SD
Lead CompoundIC₅₀Data ± SDData ± SDData ± SD
Lead Compound2 x IC₅₀Data ± SDData ± SDData ± SD

Data presented as mean ± SD from three independent experiments.

Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with Lead Compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0Data ± SDData ± SDData ± SD
Lead CompoundIC₅₀/2Data ± SDData ± SDData ± SD
Lead CompoundIC₅₀Data ± SDData ± SDData ± SD
Lead Compound2 x IC₅₀Data ± SDData ± SDData ± SD

Data presented as mean ± SD from three independent experiments.

Experimental Workflow

The overall workflow for assessing the anticancer activity of the thiazole derivatives is depicted below. This process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies on the most potent compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (Lead Compounds) cluster_2 Phase 3: Data Analysis & Interpretation A Synthesized Thiazole Derivatives B MTT Cell Viability Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Annexin V/PI Apoptosis Assay C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot Analysis (Signaling Pathways) C->F G Quantify Apoptosis D->G H Determine Cell Cycle Arrest E->H I Identify Modulated Proteins F->I J Elucidate Mechanism of Action G->J H->J I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(3-Aminophenyl)-2-aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic reaction first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2] This versatile method typically involves the condensation of an α-haloketone with a thioamide.[1][3] The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]

The incorporation of an aminophenyl group at the 4-position of the 2-aminothiazole core, yielding structures like 4-(3-Amino-phenyl)-thiazol-2-ylamine, is of significant interest in drug discovery. The primary amino groups offer reactive handles for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. These modifications can lead to the development of novel therapeutic agents, such as kinase inhibitors, by targeting specific biological pathways.[4][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(3-aminophenyl)-2-aminothiazole, a key intermediate for the development of novel therapeutics.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds via a well-established multi-step mechanism. The reaction commences with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[2][8]

Hantzsch_Workflow Reactants Reactants AlphaHaloKetone α-Haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethanone) Thiourea Thiourea Condensation Condensation & Intramolecular Cyclization AlphaHaloKetone->Condensation Thiourea->Condensation Intermediate Hydroxythiazoline Intermediate Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Product1 4-(3-Nitrophenyl)thiazol-2-amine Dehydration->Product1 Reduction Nitro Group Reduction Product1->Reduction FinalProduct Final Product 4-(3-Aminophenyl)thiazol-2-ylamine Reduction->FinalProduct

Caption: General workflow for the synthesis of 4-(3-Aminophenyl)-thiazol-2-ylamine.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine

This protocol outlines the synthesis of the nitro-intermediate, which is a common precursor to the final aminophenyl product.

Materials:

  • 2-bromo-1-(3-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethanone (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[3]

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold 5% sodium carbonate solution (20 mL) to precipitate the product.[3][8]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.[2]

  • Dry the crude product in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 4-(3-nitrophenyl)thiazol-2-amine.[9]

Protocol 2: Reduction of 4-(3-Nitrophenyl)thiazol-2-amine to 4-(3-Aminophenyl)thiazol-2-ylamine

This protocol describes the reduction of the nitro group to the desired amine.

Materials:

  • 4-(3-nitrophenyl)thiazol-2-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend 4-(3-nitrophenyl)thiazol-2-amine (1 mmol) in ethanol or acetic acid in a round-bottom flask.

  • Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 mmol) or iron powder.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-(3-aminophenyl)thiazol-2-ylamine.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the Hantzsch synthesis of aminothiazole derivatives, based on literature reports for analogous compounds.[7][9]

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR) (%)
1 4-(3-Nitrophenyl)thiazol-2-amineC₉H₇N₃O₂S221.2480-95>95
2 4-(3-Aminophenyl)thiazol-2-ylamineC₉H₉N₃S191.2670-90>98

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 4-(3-aminophenyl)-2-aminothiazole are valuable scaffolds for the development of kinase inhibitors. The amino groups at the 2 and 3'-positions can be functionalized to interact with key residues in the ATP-binding pocket of various kinases, which are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Inhibitor 4-(3-Aminophenyl)- thiazol-2-ylamine Derivative Inhibitor->Raf Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for preparing 2-aminothiazole derivatives. The synthesis of 4-(3-aminophenyl)-2-aminothiazole offers a versatile platform for the development of new chemical entities with significant therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds. The adaptability of the synthesis allows for the creation of diverse libraries of compounds for screening against various biological targets.[2][10]

References

Application Notes and Protocols for Kinase Inhibition Assays with Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a prime target for therapeutic intervention. Aminothiazole derivatives have emerged as a promising class of small molecule kinase inhibitors, with some demonstrating potent and selective inhibition of various kinases. This document provides a detailed experimental procedure for assessing the inhibitory activity of aminothiazole compounds against a target kinase using a biochemical assay format.

The protocols outlined below are designed to be a comprehensive guide for researchers, offering a choice between a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's effect in a more physiologically relevant context.

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of aminothiazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table provides an example of how to present such quantitative data for a series of hypothetical aminothiazole compounds tested against different kinases.

Compound IDTarget KinaseIC50 (nM)Assay Type
ATZ-001Aurora Kinase A15Biochemical
ATZ-001CDK2250Biochemical
ATZ-002Aurora Kinase A8Biochemical
ATZ-002CDK2180Biochemical
ATZ-003Aurora Kinase A120Biochemical
ATZ-003CDK215Biochemical
ATZ-004PI3K35Biochemical
ATZ-004mTOR50Biochemical

Signaling Pathway: PI3K/Akt/mTOR Pathway

Aminothiazole compounds have been identified as inhibitors of key signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminothiazole Inhibitor Inhibitor->PI3K Kinase_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Kinase, Substrate, ATP, Inhibitor) plate Plate Setup (Add Kinase, Inhibitor, and Substrate) prep->plate initiate Initiate Reaction (Add ATP) plate->initiate incubate Incubation (Allow Phosphorylation to Occur) initiate->incubate detect Signal Detection (e.g., Luminescence, Fluorescence) incubate->detect analyze Data Analysis (Calculate % Inhibition, Determine IC50) detect->analyze

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potential anticancer effects.[1][2][3][4] The structural motif of an aminothiazole ring is present in several clinically approved drugs.[4] This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of a specific aminophenyl thiazole derivative, 4-(3-Amino-phenyl)-thiazol-2-ylamine, using a cell-based assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic potential of the tested compound.

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • HeLa (human cervical cancer) or MCF-7 (human breast cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture
  • Culture HeLa or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize confluent cells and resuspend them in fresh complete medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a density of 7.5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the following day, prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only) for background subtraction.[5]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3.5-4 hours at 37°C in the CO2 incubator.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 590 nm using a microplate reader, with a reference wavelength of 620 nm.

Data Analysis
  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48 hours of Treatment

Concentration (µM)Mean Absorbance (590 nm)Standard Deviation% Cell Viability
Vehicle Control 0.8500.045100
1 0.8100.03895.3
5 0.7250.05185.3
10 0.6150.04272.4
25 0.4300.03550.6
50 0.2500.02829.4
100 0.1100.01512.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_addition Add Compound Dilutions cell_seeding->compound_addition Incubate Overnight mtt_addition Add MTT Reagent compound_addition->mtt_addition Incubate (48h) incubation Incubate (3.5-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance (590nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

signaling_pathway compound 4-(3-Amino-phenyl)- thiazol-2-ylamine cell_membrane Cell Membrane compound->cell_membrane receptor Putative Receptor / Intracellular Target cell_membrane->receptor Binds/Interacts caspase_cascade Caspase Cascade Activation (e.g., Caspase-3) receptor->caspase_cascade Activates mitochondria Mitochondrial Stress receptor->mitochondria Induces apoptosis Apoptosis caspase_cascade->apoptosis Leads to mitochondria->caspase_cascade Activates

Caption: Hypothetical signaling pathway for induced cytotoxicity.

References

Application of 4-(3-Amino-phenyl)-thiazol-2-ylamine Derivatives in Developing Resistant Cancer Cell Line Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The emergence of drug resistance is a primary obstacle in the successful treatment of many cancers. The compound 4-(3-Amino-phenyl)-thiazol-2-ylamine and its derivatives represent a promising class of molecules that have demonstrated significant efficacy against both drug-sensitive and drug-resistant cancer cell lines. This document provides a comprehensive overview of the application of these compounds, with a particular focus on the lead derivative, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (referred to as compound 6b ), in overcoming cancer cell resistance.

Compound 6b has shown potent in vitro activity against various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1] A key feature of this compound is its ability to induce cell death through a dual mechanism involving the concomitant induction of apoptosis and autophagy.[1] This multi-pronged approach is particularly effective in combating the complex survival mechanisms employed by resistant cancer cells. Furthermore, in vivo studies using A375 melanoma xenograft models in mice have demonstrated a significant reduction in tumor growth, highlighting the therapeutic potential of this compound.[1]

Mechanism of Action

The primary mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its analogs involves the induction of programmed cell death. This is achieved through the simultaneous activation of two distinct cellular pathways:

  • Apoptosis: This is a form of programmed cell death characterized by a series of biochemical events leading to characteristic cell changes and death. Key markers for apoptosis include the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3.

  • Autophagy: This is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While autophagy can sometimes promote cell survival, in this context, it contributes to cell death. Key markers for autophagy include the conversion of LC3-I to LC3-II and the modulation of Beclin-1.

The ability of these compounds to trigger both apoptosis and autophagy suggests a complex interplay of signaling pathways that ultimately overwhelms the cancer cells' survival capabilities, even in resistant phenotypes.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of the lead compound 6b against a panel of sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity of Compound 6b against Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance ProfileIC50 (µM)
A375MelanomaSensitive1.5 ± 0.2
A375-RMelanomaVemurafenib Resistant2.1 ± 0.3
Mia-PaCa2Pancreatic CancerSensitive3.2 ± 0.4
K562Chronic Myeloid LeukemiaSensitive0.8 ± 0.1
K562-RChronic Myeloid LeukemiaImatinib Resistant1.2 ± 0.2

Data is presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A375, A375-R)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., compound 6b ) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO-treated) and a blank (medium only). c. Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-LC3, anti-Beclin-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Lyse cell pellets in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 rpm for 15 minutes at 4°C. c. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: a. Add the chemiluminescent substrate to the membrane and incubate for the recommended time. b. Capture the signal using an imaging system.

  • Analysis: a. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of the test compound in a mouse model.

Materials:

  • A375 human melanoma cells

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Test compound formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: a. Harvest A375 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Tumor volume = 0.5 x length x width^2). b. When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Compound Administration: a. Administer the test compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 50 mg/kg, daily).

  • Monitoring and Endpoint: a. Continue to monitor tumor volume and body weight throughout the study. b. Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Tumor Analysis: a. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of the this compound derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines (Sensitive & Resistant) treatment Treatment with This compound Derivative (e.g., 6b) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis (Apoptosis & Autophagy Markers) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 invivo_treatment In Vivo Treatment ic50->invivo_treatment Lead Compound Selection mechanism Mechanism of Action Elucidation western_blot->mechanism xenograft A375 Xenograft Mouse Model tumor_growth Tumor Growth xenograft->tumor_growth tumor_growth->invivo_treatment tumor_measurement Tumor Volume & Weight Measurement invivo_treatment->tumor_measurement efficacy Efficacy Assessment tumor_measurement->efficacy

Caption: Experimental workflow for evaluating this compound derivatives.

Caption: Proposed dual mechanism of action leading to resistant cancer cell death.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(3-Amino-phenyl)-thiazol-2-ylamine. This method is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this and structurally similar aromatic amine-containing heterocyclic compounds. The protocol provides a comprehensive guide from sample preparation to fraction collection, ensuring reproducible and high-yield purification.

Introduction

This compound is a heterocyclic compound containing both a thiazole ring and an aromatic amine moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science. Achieving high purity of these compounds is critical for accurate biological, chemical, and physical characterization. RP-HPLC is a powerful technique for the purification of such molecules due to its high resolution and selectivity. This method utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water with an acidic modifier to ensure sharp peak shapes and efficient separation from impurities. The basic nature of the two amino groups on the molecule necessitates the use of an acidic modifier to protonate the analytes, thereby preventing peak tailing and improving chromatographic resolution.

Physicochemical Properties of Structurally Similar Compounds

PropertyAnalogous CompoundValueSignificance for HPLC Method
LogP 2-Amino-4-phenylthiazole2.3[1]Indicates moderate hydrophobicity, suitable for C18 column retention.
4-(3-Chlorophenyl)thiazol-2-amine2.9[2]Suggests that substitutions on the phenyl ring can modify retention time.
UV Absorbance (λmax) 2-Amino-4-phenylthiazole229, 283 nm[3]Provides optimal wavelengths for UV detection during HPLC analysis.
Basicity (pKa) Inferred from StructureBasicThe presence of two amino groups requires an acidic mobile phase modifier (e.g., formic acid or TFA) to ensure good peak shape.
Solubility 2-Amino-4-phenylthiazoleSoluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers.[3]Guides the choice of solvent for sample preparation to ensure miscibility with the mobile phase.

HPLC Purification Method

The following parameters were optimized for the purification of this compound.

ParameterRecommended Conditions
Instrument Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 60% B over 20 minutes
Flow Rate 5.0 mL/min (scalable based on column dimensions)
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 280 nm
Injection Volume 100 - 500 µL (dependent on sample concentration and column capacity)
Sample Solvent DMSO or Methanol

Experimental Protocol

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol.

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to a concentration of approximately 1-5 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Preparation
  • Priming: Prime all solvent lines to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (90% A: 10% B) for at least 10 column volumes or until a stable baseline is achieved at the detection wavelength.

Purification Run
  • Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Initiate the gradient program to separate the target compound from impurities.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main peak of interest.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvents using a rotary evaporator or lyophilizer.

  • Final Product: The resulting solid is the purified this compound.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in DMSO/Methanol dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Purity of Collected Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Obtain Purified Product evaporate->final_product

References

Application Notes and Protocols for In Vivo Tumor Models to Test Aminothiazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents, including clinically approved drugs like Dasatinib.[1][2] These compounds have demonstrated potent cytotoxic effects across a wide range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.[1][3][4] To translate promising in vitro results into potential clinical applications, robust and well-characterized in vivo tumor models are essential. This document provides detailed application notes and protocols for developing and utilizing xenograft and patient-derived xenograft (PDX) models to evaluate the efficacy of novel aminothiazole derivatives.

Key Signaling Pathways Targeted by Aminothiazoles

Aminothiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways critical for tumor growth and survival. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and the Aurora kinase pathways.[3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] Several aminothiazole compounds have been identified as potent inhibitors of this pathway.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Aminothiazole Aminothiazole Derivative Aminothiazole->PI3K inhibits Aminothiazole->Akt inhibits Aminothiazole->mTORC1 inhibits

Aminothiazole inhibition of the PI3K/Akt/mTOR pathway.
Aurora Kinase Signaling Pathway

Aurora kinases are crucial for the regulation of mitosis, and their overexpression is common in various cancers.[5] Inhibitors of these kinases can induce cell cycle arrest and apoptosis in tumor cells.[5]

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_Kinases Aurora Kinases (A, B, C) M_Phase->Aurora_Kinases activates Mitotic_Events Proper Mitotic Events Aurora_Kinases->Mitotic_Events regulates Aneuploidy Aneuploidy Aurora_Kinases->Aneuploidy dysregulation leads to Cell_Division Cell Division Mitotic_Events->Cell_Division Aminothiazole Aminothiazole Derivative Aminothiazole->Aurora_Kinases inhibits Apoptosis Apoptosis Aminothiazole->Apoptosis induces Aneuploidy->Apoptosis

Aminothiazole inhibition of Aurora Kinase signaling.

In Vivo Tumor Models for Efficacy Testing

Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools for assessing the in vivo efficacy of aminothiazole derivatives.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice. They are highly reproducible and cost-effective, making them suitable for initial large-scale efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[6] These models better preserve the histological and genetic characteristics of the original tumor, offering potentially more predictive insights into clinical outcomes.[7]

Experimental Workflow

A general workflow for in vivo efficacy testing of aminothiazole derivatives is outlined below.

experimental_workflow model_selection Model Selection (CDX or PDX) tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) model_selection->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment with Aminothiazole Derivative or Vehicle randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->efficacy_assessment endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) efficacy_assessment->endpoint

General experimental workflow for in vivo studies.

Data Presentation: In Vivo Efficacy of Aminothiazole Derivatives

The following tables summarize the in vivo antitumor activity of selected aminothiazole compounds.

Table 1: In Vivo Efficacy of AT7519 (a multi-CDK inhibitor)

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression[8]
MYCN-amplified Neuroblastoma (PDX)NMRI nu/nu mice5, 10, or 15 mg/kg/day for 5 days, i.p.Dose-dependent tumor growth inhibition[8]
Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/day, i.p.Improved survival and significant tumor regression[8]
Multiple Myeloma (MM.1S)SCID Mice15 mg/kg/day, 5 days/week for 2 weeks, i.p.Tumor growth inhibition and prolonged survival[9]
Glioblastoma (subcutaneous)Nude miceNot specifiedSignificantly reduced tumor volume and weight[10]

Table 2: In Vivo Efficacy of Other Aminothiazole Derivatives

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenOutcomeReference
Compound 19 (valine prodrug)A2870 human ovarian cancer xenograftMiceNot specifiedPotent antitumor activity[3]
Derivative 34S180 homograft modelMiceNot specifiedInhibited tumor growth[3]
Compound 19HCT116 Colon CarcinomaNude Mice50 mg/kg65% Tumor Growth Inhibition[1]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol provides a general framework for establishing a subcutaneous tumor model.

1. Cell Line Preparation:

  • Culture selected human cancer cells in the appropriate medium and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for recovery from anesthesia.

4. Tumor Growth Monitoring:

  • Once tumors become palpable, measure their volume 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

1. Tissue Acquisition and Preparation:

  • Obtain fresh tumor tissue from consented patients under sterile conditions.

  • Transport the tissue in a suitable medium on ice.

  • In a sterile hood, wash the tissue with a sterile saline solution and cut it into small fragments (approximately 3 mm³).

2. Animal Model:

  • Use highly immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks.

3. Tumor Implantation:

  • Anesthetize the mouse.

  • Make a small incision in the skin on the flank.

  • Create a subcutaneous pocket using blunt dissection.

  • Place a single tumor fragment into the pocket.

  • Close the incision with wound clips or sutures.

4. Passaging:

  • When the tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

  • The excised tumor can then be re-fragmented and implanted into new host mice for expansion.

Protocol 3: Administration of Aminothiazole Derivatives

1. Formulation:

  • The formulation of the aminothiazole derivative will depend on its solubility and the intended route of administration.

  • For intraperitoneal (i.p.) or oral (p.o.) administration, a common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.[5]

  • For compounds with poor solubility, other vehicles such as corn oil or solutions containing DMSO (diluted to a safe concentration) may be considered, though potential toxicity of the vehicle itself should be evaluated.[11]

2. Dosing:

  • The dose and schedule should be determined from maximum tolerated dose (MTD) studies.

  • A common dosing schedule for efficacy studies is once or twice daily for a set period (e.g., 5 days on, 2 days off for several weeks).[8]

3. Administration:

  • For i.p. injection, restrain the mouse and inject the formulation into the lower right quadrant of the abdomen.

  • For oral gavage, use a proper gavage needle to deliver the formulation directly into the stomach.

Protocol 4: Assessment of Therapeutic Efficacy

1. Tumor Volume and Body Weight:

  • Measure tumor volume and body weight 2-3 times per week.

  • Efficacy is often expressed as tumor growth inhibition (TGI), which is the percentage reduction in the mean tumor volume of the treated group compared to the vehicle control group.

2. Endpoint Analysis:

  • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and either fix them in formalin for histological analysis or snap-freeze them for molecular analysis.

Protocol 5: Pharmacodynamic (Biomarker) Analysis

To confirm that the aminothiazole derivative is hitting its intended target in the tumor, pharmacodynamic studies are crucial.

1. Tissue Collection:

  • At various time points after the final dose, collect tumor tissue from a subset of animals.

2. Immunohistochemistry (IHC):

  • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin blocks and perform IHC using antibodies against key biomarkers.

  • For inhibitors of the PI3K/Akt/mTOR pathway, this could include antibodies against phosphorylated forms of Akt (pAkt) or S6 ribosomal protein (pS6).

  • For Aurora kinase inhibitors, an important biomarker is phosphorylated histone H3 (pHH3).

3. Western Blotting:

  • Homogenize snap-frozen tumor tissue and extract proteins.

  • Perform western blotting to quantify the levels of target proteins and their phosphorylated forms.

Conclusion

The development of robust in vivo tumor models is a critical step in the preclinical evaluation of novel aminothiazole-based anticancer agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to establish and utilize CDX and PDX models for efficacy testing. Careful selection of the appropriate model, meticulous execution of experimental procedures, and thorough pharmacodynamic analysis will provide the crucial data needed to advance the most promising aminothiazole derivatives toward clinical development.

References

Application Notes and Protocols: 4-(3-Amino-phenyl)-thiazol-2-ylamine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-Amino-phenyl)-thiazol-2-ylamine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. The aminophenyl group provides a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of derivatives, and methods for their biological evaluation.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed as a template for the design of various enzyme inhibitors. The 2-aminothiazole moiety is a common feature in many biologically active compounds and is known to interact with the hinge region of protein kinases. The addition of the 3-aminophenyl group at the 4-position of the thiazole ring provides a crucial vector for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key therapeutic areas where this scaffold has shown promise include:

  • Anticancer Agents: Derivatives of this scaffold have demonstrated potent activity against various cancer cell lines, including those resistant to standard therapies. A notable example is the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series of compounds, which have been shown to induce both apoptosis and autophagy in cancer cells.[1]

  • Kinase Inhibitors: The 2-aminothiazole core is a well-established kinase hinge-binding motif. The this compound scaffold has been utilized to develop inhibitors for several kinase families, including:

    • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.

    • Spleen Tyrosine Kinase (SYK): A crucial mediator in the signaling pathways of various hematopoietic cells.

    • p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation.

  • Other Enzyme Inhibitors: The versatility of the scaffold extends to other enzyme classes, such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a lead compound derived from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma0.8[1]
A375-RMelanoma (Resistant)1.2[1]
MIA PaCa-2Pancreatic Cancer1.5[1]
K562Chronic Myeloid Leukemia0.9[1]
K562-RChronic Myeloid Leukemia (Resistant)1.1[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Aminophenyl)thiazol-2-amine

This protocol describes a general two-step synthesis of the scaffold starting from 3'-nitroacetophenone.

Step 1: Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine

  • Materials: 3'-Nitroacetophenone, Thiourea, Iodine, Ethanol.

  • Procedure:

    • To a solution of 3'-nitroacetophenone (1 equivalent) in ethanol, add thiourea (2 equivalents) and iodine (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

    • Make the solution alkaline by adding a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to yield 4-(3-nitrophenyl)thiazol-2-amine.

Step 2: Reduction to 4-(3-Aminophenyl)thiazol-2-amine

  • Materials: 4-(3-Nitrophenyl)thiazol-2-amine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH).

  • Procedure:

    • Suspend 4-(3-nitrophenyl)thiazol-2-amine (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and basify with a 10% sodium hydroxide solution until a pH of 8-9 is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-(3-aminophenyl)thiazol-2-amine.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds derived from the this compound scaffold.

  • Materials: Human cancer cell lines (e.g., A375, K562), Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS, 96-well plates, Test compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4][5]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Human cancer cell lines, 6-well plates, Test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][7]

Protocol 4: Autophagy Detection

Autophagy can be assessed by monitoring the conversion of LC3-I to LC3-II by Western blot or by observing the formation of autophagosomes using fluorescence microscopy.

  • Materials for Western Blot: Treated cell lysates, SDS-PAGE gels, PVDF membrane, Primary antibody against LC3, HRP-conjugated secondary antibody, ECL detection reagents.

  • Procedure for Western Blot:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[8]

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3'-Nitroacetophenone intermediate 4-(3-Nitrophenyl)thiazol-2-amine start->intermediate Hantzsch Thiazole Synthesis scaffold 4-(3-Aminophenyl)-thiazol-2-ylamine intermediate->scaffold Nitro Reduction derivatives Derivative Library scaffold->derivatives Derivatization viability Cell Viability Assay (MTT) derivatives->viability kinase Kinase Inhibition Assay derivatives->kinase ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) moa Mechanism of Action Studies apoptosis->moa autophagy Autophagy Assay (LC3 Western Blot) autophagy->moa sar Structure-Activity Relationship (SAR) kinase->sar ic50->apoptosis ic50->autophagy ic50->sar moa->sar

Caption: Workflow for synthesis and biological evaluation.

aurora_kinase_pathway Simplified Aurora Kinase A Signaling in Mitosis cluster_g2 G2 Phase cluster_mitosis Mitosis Cdk1 Cdk1/Cyclin B Plk1 Plk1 Cdk1->Plk1 Activation AURKA_inactive Aurora Kinase A (Inactive) Plk1->AURKA_inactive Activation AURKA_active Aurora Kinase A (Active) AURKA_inactive->AURKA_active Autophosphorylation Centrosome Centrosome Maturation & Separation AURKA_active->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Chromosome Chromosome Alignment Spindle->Chromosome Inhibitor 4-AP-2-AT Derivative Inhibitor->AURKA_active

Caption: Inhibition of Aurora Kinase A signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(3-Amino-phenyl)-thiazol-2-ylamine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: the Hantzsch thiazole synthesis to form 4-(3-nitrophenyl)thiazol-2-ylamine, followed by the reduction of the nitro group.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 4-(3-nitrophenyl)thiazol-2-ylamine

  • Question: My Hantzsch reaction between 2-bromo-3'-nitroacetophenone and thiourea is resulting in a low yield of 4-(3-nitrophenyl)thiazol-2-ylamine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

    • Reaction Conditions: The reaction often requires heating. If you are running the reaction at room temperature, consider increasing the temperature to reflux in a solvent like ethanol.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in many cases, increase yields.[2]

    • Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

    • Purity of Starting Materials: Impurities in the 2-bromo-3'-nitroacetophenone or thiourea can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

    • Side Reactions: Under acidic conditions, there is a possibility of forming the isomeric byproduct 2-imino-3-(3-nitrophenyl)-2,3-dihydrothiazole. Maintaining neutral or slightly basic conditions can help minimize this.

    • Catalyst: While the reaction can proceed without a catalyst, using a catalyst like copper silicate has been reported to significantly improve yields and reduce reaction times in the synthesis of similar 2-aminothiazoles.[3]

Issue 2: Incomplete or Slow Reduction of the Nitro Group

  • Question: The reduction of 4-(3-nitrophenyl)thiazol-2-ylamine to 4-(3-aminophenyl)thiazol-2-ylamine using sodium dithionite is slow or incomplete. How can I optimize this step?

  • Answer: Incomplete reduction is a common issue. Here are several parameters to investigate:

    • Reagent Purity and Excess: Ensure you are using high-quality sodium dithionite. An excess of the reducing agent is typically required. The amount can be optimized, but often several equivalents are necessary.

    • Solvent System: Sodium dithionite reductions are often performed in a biphasic solvent system, such as DMF/water or ethanol/water, to facilitate the dissolution of both the organic substrate and the inorganic reducing agent.[4]

    • pH of the Reaction: The reduction is typically carried out under neutral to slightly basic conditions. The addition of a base like sodium bicarbonate can be beneficial.[4]

    • Temperature: While the reduction can often be performed at room temperature, gentle heating (e.g., to 40-50 °C) may be required to increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.

    • Alternative Reducing Agents: If sodium dithionite proves ineffective, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).[3][5][6][7]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, 4-(3-aminophenyl)thiazol-2-ylamine. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of two amino groups, which can affect the compound's solubility and chromatographic behavior.

    • Work-up Procedure: After the reduction, a careful work-up is crucial. If using SnCl₂/HCl, the reaction mixture needs to be neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts, which can then be filtered off.[8] Be aware that tin salts can sometimes form intractable emulsions.

    • Recrystallization: Recrystallization from a suitable solvent is a common method for purifying solid products. Ethanol or ethanol/water mixtures are often good starting points for aminothiazole derivatives.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, will likely be required. It may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing of the amine on the silica gel.

    • Extraction: After the reduction and neutralization, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and inorganic salts.[4]

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route to this compound? The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the condensation of 2-bromo-3'-nitroacetophenone with thiourea to yield 4-(3-nitrophenyl)thiazol-2-ylamine. The second step is the reduction of the nitro group to an amine using a suitable reducing agent, such as sodium dithionite.[9]

  • What are some common side products in the Hantzsch synthesis step? A potential side product, especially under acidic conditions, is the formation of the isomeric 2-imino-3-(3-nitrophenyl)-2,3-dihydrothiazole.

  • Are there alternative methods for the reduction of the nitro group? Yes, besides sodium dithionite, other effective reducing agents include:

    • Tin(II) chloride (SnCl₂) and hydrochloric acid (HCl): A classic method for reducing aromatic nitro groups.[3][6][7]

    • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[5]

    • Iron powder in acidic media: A cost-effective and common method for nitro group reduction.[7]

  • How can I monitor the progress of the reactions? Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product in both the Hantzsch synthesis and the reduction step.

Data Presentation

Table 1: Hantzsch Thiazole Synthesis - Effect of Catalyst and Conditions on Yield

Entryα-HaloketoneThioamideCatalystSolventTemperature (°C)Time (h)Yield (%)
12-BromoacetophenoneThioureaNoneEthanolReflux4~70-80
22-BromoacetophenoneThioureaCopper Silicate (10 mol%)Ethanol780.595
32-Bromo-3'-nitroacetophenoneThioureaNoneEthanolReflux3~70-85
42-BromoacetophenoneThioureaTetrabutylammonium hexafluorophosphateMethanolRoom Temp0.25>90

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Table 2: Reduction of Aromatic Nitro Compounds - Comparison of Reducing Agents

| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivative | Sodium Dithionite | THF/Water | Room Temp | 2-4 | High | | 2 | p-Nitrotoluene | Sodium Dithionite/Octylviologen | Acetonitrile/Water | 35 | 0.5 | 96 | | 3 | 3-Nitroacetophenone | SnCl₂·2H₂O | Ethanol | 30 (Ultrasonic) | 2 | 89 | | 4 | Nitrobenzene | Fe/NH₄Cl | Ethanol/Water | Reflux | 5 | High | | 5 | 3-Nitroacetophenone | H₂/Pd-C | Methanol | 60-70 | 0.75 | 97 |

Note: Yields are for similar substrates and serve as a general guide.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-nitrophenyl)thiazol-2-ylamine (Hantzsch Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3'-nitroacetophenone (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add ethanol as the solvent (approximately 5-10 mL per gram of the α-bromoketone).

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 4-(3-nitrophenyl)thiazol-2-ylamine as a solid.

Protocol 2: Synthesis of 4-(3-aminophenyl)thiazol-2-ylamine (Nitro Group Reduction)

  • Reaction Setup: In a round-bottom flask, suspend 4-(3-nitrophenyl)thiazol-2-ylamine (1 equivalent) in a mixture of an organic solvent (e.g., DMF or THF) and water.

  • Reagent Preparation: In a separate flask, dissolve sodium dithionite (3-5 equivalents) in water. A solution of sodium bicarbonate (to maintain a basic pH) can also be added to the aqueous solution.[4]

  • Reduction: Add the aqueous solution of sodium dithionite dropwise to the suspension of the nitro compound with vigorous stirring at room temperature. The reaction can be slightly exothermic.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from 2 to 24 hours.[5] Gentle heating may be required.

  • Work-up: Once the reaction is complete, dilute the mixture with water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Nitro Group Reduction start Start Materials: 2-bromo-3'-nitroacetophenone Thiourea reaction1 Reaction: Ethanol, Reflux start->reaction1 workup1 Work-up: Cooling, Filtration reaction1->workup1 product1 Intermediate: 4-(3-nitrophenyl)thiazol-2-ylamine workup1->product1 start2 Intermediate: 4-(3-nitrophenyl)thiazol-2-ylamine product1->start2 Proceed to next step reaction2 Reduction: Sodium Dithionite THF/Water start2->reaction2 workup2 Work-up: Extraction, Purification reaction2->workup2 product2 Final Product: 4-(3-aminophenyl)thiazol-2-ylamine workup2->product2

Caption: General workflow for the two-step synthesis of 4-(3-aminophenyl)thiazol-2-ylamine.

Hantzsch_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product alpha_haloketone 2-bromo-3'-nitroacetophenone intermediate1 Nucleophilic Attack (S on C-Br) alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization (N on C=O) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 4-(3-nitrophenyl)thiazol-2-ylamine intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Troubleshooting guide for Hantzsch thiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Hantzsch thiazole synthesis. Find answers to common issues, detailed experimental protocols, and visual guides to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a versatile and widely used chemical reaction for the synthesis of thiazole derivatives. It typically involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Hantzsch thiazole synthesis can stem from several factors. Common issues include suboptimal reaction conditions, poor quality of starting materials, and the formation of side products. To improve your yield, consider the following:

  • Optimize Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently. If you are running the reaction at room temperature, a gradual increase in temperature may improve the yield. However, excessive heat can lead to decomposition of reactants or products, so finding the optimal temperature is key.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used. Experimenting with different solvents can help identify the best medium for your specific substrates.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Use of a Catalyst: The addition of a catalyst, such as silica-supported tungstosilisic acid, can accelerate the reaction and improve yields.[1]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times and higher yields compared to conventional heating methods.[2]

Q3: I am observing the formation of an unexpected isomer as a byproduct. What could it be and how can I avoid it?

A common side reaction, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[3][4] This occurs due to a change in the regioselectivity of the cyclization step.

To minimize the formation of this byproduct, it is recommended to:

  • Control the pH: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.

  • Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can also help to suppress the formation of the isomeric byproduct.

Q4: My starting materials, particularly the α-haloketone, seem to be degrading. How can I prevent this?

α-Haloketones can be unstable and prone to degradation, which can negatively impact the reaction outcome. To mitigate this:

  • Use Fresh or Purified Starting Materials: Whenever possible, use freshly prepared or purified α-haloketones.

  • Proper Storage: Store α-haloketones in a cool, dark, and dry place to minimize decomposition.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis. This data can serve as a starting point for optimizing your own reaction conditions.

EntrySolventTemperature (°C)Yield (%)
1Water2510
2Water10050
3Methanol2520
4Methanol6570
5Ethanol2525
6Ethanol7885
71-Butanol11860
82-Propanol8265

This table is a generalized representation based on typical outcomes and may vary depending on the specific substrates used.

The next table demonstrates the effect of pH on the product distribution in the reaction between an α-halogeno ketone and an N-monosubstituted thiourea.

Reaction Conditions2-(N-substituted amino)thiazole Yield (%)3-substituted 2-imino-2,3-dihydrothiazole Yield (%)
Neutral SolventExclusive productNot formed
10M-HCl-EtOH (1:2), 80°C, 20 minVariesUp to 73%

Data adapted from J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.[3]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of a common thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol as the solvent and a stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product in a desiccator to obtain the pure 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Hantzsch Synthesis for Improved Yield and Reduced Byproducts

This protocol utilizes microwave irradiation to enhance the reaction rate and selectivity.[2]

Materials:

  • α-Haloketone

  • Thiourea or substituted thioamide

  • Methanol

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine the α-haloketone (1.0 eq) and the thioamide (1.1 eq).

  • Add methanol as the solvent and a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes).

  • After irradiation, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 to isolate the product.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate1->Cyclization Thiazoline Hydroxythiazoline Intermediate Cyclization->Thiazoline SideProduct 2-Imino-2,3-dihydrothiazole Cyclization->SideProduct Alternative Cyclization Dehydration Dehydration Thiazoline->Dehydration Product Thiazole Dehydration->Product Acidic Acidic Conditions Acidic->Cyclization

Caption: General mechanism of the Hantzsch thiazole synthesis and the pathway to a common side product under acidic conditions.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts Degradation Starting Material Degradation Start->Degradation Sol_Temp Optimize Solvent & Temperature LowYield->Sol_Temp Time_Stoich Adjust Reaction Time & Stoichiometry LowYield->Time_Stoich Catalyst_MW Use Catalyst or Microwave LowYield->Catalyst_MW Control_pH Control pH (Neutral/Basic) SideProducts->Control_pH Purify_Reactants Purify Starting Materials SideProducts->Purify_Reactants Fresh_Reactants Use Fresh/Properly Stored Reactants Degradation->Fresh_Reactants

Caption: A troubleshooting workflow for common issues encountered during the Hantzsch thiazole synthesis.

References

Technical Support Center: Optimizing Solubility of 4-(3-Amino-phenyl)-thiazol-2-ylamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-(3-Amino-phenyl)-thiazol-2-ylamine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in solubilizing this compound for in vitro assays?

A1: this compound, as a weakly basic compound, often exhibits poor aqueous solubility at neutral or physiological pH. The primary challenges include its tendency to precipitate out of solution when diluted from an organic stock (like DMSO) into aqueous assay buffers or cell culture media. This can lead to inaccurate and irreproducible experimental results.

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for many poorly water-soluble compounds, including those in the aminothiazole class. It is crucial to prepare a high-concentration stock solution in 100% DMSO, ensuring the compound is fully dissolved.

Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, with many sensitive cell lines requiring concentrations at or below 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: How does pH affect the solubility of this compound?

A4: As a weakly basic compound containing amino groups, the solubility of this compound is pH-dependent. It is expected to be more soluble at acidic pH where the amino groups are protonated, and less soluble at neutral to basic pH.[3][4][5]

Q5: My compound precipitates when I add it to the cell culture medium. What should I do?

A5: Compound precipitation in cell culture media is a common issue.[6][7] Refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include lowering the final compound concentration, performing serial dilutions, and ensuring the media is pre-warmed.[6]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer or media.
Potential Cause Explanation Recommended Solution
High Supersaturation The final concentration of the compound exceeds its kinetic solubility in the aqueous environment.Decrease the final working concentration of the compound.
Rapid Solvent Shift ("Crashing Out") The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous buffer causes the compound to fall out of solution.Perform a serial dilution of the DMSO stock solution in 100% DMSO first, before the final dilution into the aqueous buffer. Add the compound dropwise while gently vortexing the buffer.[6]
Low Temperature The solubility of many compounds decreases at lower temperatures.Ensure that all aqueous buffers and cell culture media are pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[6]
Issue 2: Compound precipitates over the course of the assay (e.g., during incubation).
Potential Cause Explanation Recommended Solution
Thermodynamic Insolubility The compound concentration is above its thermodynamic (equilibrium) solubility limit, leading to precipitation over time.Lower the final concentration of the compound in the assay to be below its thermodynamic solubility.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.If possible, test the solubility in different basal media formulations. Sometimes, serum-free media can present more challenges for hydrophobic compounds.[6]
pH Shift Changes in the local pH of the solution during the assay can affect the ionization and solubility of the compound.Ensure the buffer system has sufficient capacity to maintain a stable pH throughout the experiment.
Evaporation Evaporation of the solvent from the assay plate during long incubation times can increase the compound concentration, leading to precipitation.Use sealed plates or ensure proper humidification in the incubator to minimize evaporation.[6]

Quantitative Data Summary

pH Expected Solubility of a Weakly Basic Compound Rationale
< 5 HigherThe amino groups are protonated, increasing polarity and aqueous solubility.[3][4]
6 - 7 Moderate to LowA mix of protonated and neutral species exists, leading to reduced solubility.
> 7.4 LowThe compound is predominantly in its less soluble, neutral form.[3][4]

Recommended Maximum DMSO Concentrations in In Vitro Assays

Assay Type Recommended Max. DMSO Concentration Considerations
Biochemical/Enzymatic Assays < 1%Higher concentrations can denature proteins or directly interfere with enzyme activity.
Cell-Based Assays (Robust Cell Lines) ≤ 0.5%Test for cytotoxicity at the intended concentration.[1]
Cell-Based Assays (Sensitive or Primary Cells) ≤ 0.1%These cells are more susceptible to solvent-induced stress and toxicity.[2]
Long-term Cell Culture ( > 48 hours) ≤ 0.1%Minimize long-term exposure to solvents to avoid cumulative toxic effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 191.26 g/mol .

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but be cautious of potential compound degradation.[8]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol provides a rapid assessment of the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Prepare a Serial Dilution in DMSO: Prepare a 2-fold serial dilution of the 10 mM stock solution of this compound in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: In a separate clear, flat-bottom 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of approximately 1% if the final volume is 200 µL.

  • Mixing and Incubation: Mix the plate on a plate shaker for a few minutes and let it equilibrate at the desired temperature for a set period (e.g., 1-2 hours).

  • Measurement: Read the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm, using a microplate reader.

  • Data Analysis: An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is the apparent kinetic solubility.

Protocol 3: Determining the pH-Solubility Profile
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of solid this compound to a small volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value to generate the pH-solubility profile.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay Preparation Compound 4-(3-Amino-phenyl)- thiazol-2-ylamine Powder DMSO_Stock 10 mM Stock in 100% DMSO Compound->DMSO_Stock Dissolve Thermo_Sol Thermodynamic Solubility Assay Compound->Thermo_Sol Kinetic_Sol Kinetic Solubility Assay DMSO_Stock->Kinetic_Sol Serial_Dilution Serial Dilution in DMSO DMSO_Stock->Serial_Dilution Final_Dilution Final Dilution in Assay Buffer Kinetic_Sol->Final_Dilution Inform Concentration Thermo_Sol->Final_Dilution Inform Concentration Serial_Dilution->Final_Dilution Assay Perform In Vitro Assay Final_Dilution->Assay

Caption: Experimental workflow for preparing this compound for in vitro assays.

G Start Compound Precipitation Observed Check_Conc Is Final Concentration Too High? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_Dilution Was Dilution Too Rapid? Check_Conc->Check_Dilution No End Problem Solved Lower_Conc->End Serial_Dilute Use Serial Dilution Check_Dilution->Serial_Dilute Yes Check_Temp Is the Medium Cold? Check_Dilution->Check_Temp No Serial_Dilute->End Warm_Medium Pre-warm Medium to 37°C Check_Temp->Warm_Medium Yes Check_Time Precipitation Over Time? Check_Temp->Check_Time No Warm_Medium->End Thermo_Insol Check Thermodynamic Solubility Check_Time->Thermo_Insol Yes Check_Time->End No Thermo_Insol->Lower_Conc

Caption: Troubleshooting logic for compound precipitation in in vitro assays.

References

Technical Support Center: Purification of Crude 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(3-Amino-phenyl)-thiazol-2-ylamine. The following information is curated to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in the crude product largely depend on the synthetic route employed. A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. Potential impurities from this synthesis could include:

  • Unreacted starting materials: Such as 3-aminoacetophenone and thiourea.

  • Side products: Arising from self-condensation of the starting materials or alternative reaction pathways.

  • Reagents from the workup: Such as residual acids, bases, or salts.

  • Polymeric material: Formed during the reaction.

Q2: My crude product is a dark, oily substance. How can I handle this?

A2: Dark coloration often indicates the presence of oxidized impurities or polymeric byproducts. An oily consistency suggests the presence of residual solvents or low-melting impurities. It is recommended to first attempt to solidify the material by trituration with a non-polar solvent like hexanes or diethyl ether. If this is unsuccessful, column chromatography is the preferred method for purification. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Q3: The purified compound is unstable and darkens over time. What can I do to improve its stability?

A3: Aromatic amines, especially those with multiple amino groups, can be susceptible to air oxidation, which often results in discoloration. To minimize degradation, it is advisable to:

  • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the compound in a cool, dark place.

  • Avoid prolonged exposure to air and light during and after purification.

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenyl and thiazole rings, as well as distinct signals for the two amino groups. The chemical shifts of the amino protons can be broad and may shift with concentration and solvent.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₉N₃S, M.W. = 191.25 g/mol ).

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C-N stretching, and aromatic C-H and C=C stretching.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider ethanol, methanol, or mixtures with water.
Compound "oils out" instead of crystallizing. The solution is too concentrated, or cooling is too rapid. The melting point of the compound may be lower than the boiling point of the solvent.Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a lower-boiling point solvent. Add a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is too dilute. The solution is supersaturated.Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.
Low recovery of purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during transfer or filtration.Concentrate the filtrate and cool again to obtain a second crop of crystals. Use a less polar solvent for washing the crystals. Ensure careful handling during filtration.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For this polar compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.
Compound streaks on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase to neutralize the acidic sites on the silica. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.
Poor separation of the desired compound from impurities. The polarity of the mobile phase is too high or too low. The chosen solvent system does not provide adequate selectivity.Optimize the solvent system using TLC with various solvent mixtures. A shallow gradient during elution can improve separation. Consider a different stationary phase for better selectivity.
The compound elutes too quickly (Rf close to 1). The mobile phase is too polar.Start with a less polar solvent system and gradually increase the polarity.
Fractions are pure by TLC but the compound is colored. Co-elution of a colored impurity that is not UV-active or does not stain well. The compound itself is slightly colored.If the impurity is minor, a subsequent recrystallization may remove the color. If the pure compound has an inherent color, this is acceptable.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and may require some preliminary solubility tests.

Recommended Solvents:

  • Ethanol

  • Methanol

  • Ethanol/Water mixture

  • Ethyl Acetate

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a hot plate and a condenser to avoid solvent loss.

  • If the solution is colored, and decolorization is desired, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used). Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying larger quantities of the crude product or for separating impurities that are difficult to remove by recrystallization.

Stationary Phase: Silica gel (230-400 mesh)

Recommended Mobile Phase Systems (to be optimized by TLC):

  • System A: Gradient of 0-10% Methanol in Dichloromethane.

  • System B: Gradient of 20-100% Ethyl Acetate in Hexanes.

  • Modifier: Addition of 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Load the resulting free-flowing powder onto the column.

  • Elution: Start with the least polar mobile phase composition and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes suitable solvent systems for the purification of this compound, based on the purification of structurally similar aromatic amines.

Purification MethodSolvent SystemExpected Outcome
Recrystallization Ethanol or MethanolGood for removing less polar and more polar impurities.
Ethyl AcetateEffective for removing more polar impurities.
Ethanol/WaterCan be effective if the compound is highly soluble in ethanol and poorly soluble in water.
Column Chromatography Dichloromethane/Methanol GradientGood for eluting a polar compound like this from a silica gel column.
Ethyl Acetate/Hexane GradientA standard system, but may require a high percentage of ethyl acetate.
Mobile Phase + TriethylamineReduces tailing and improves separation on silica gel.

Visualizations

Experimental Workflow: Purification of Crude Product

Purification_Workflow crude Crude this compound assess Assess Purity (TLC, NMR) crude->assess decision Is it pure? assess->decision recrystallization Recrystallization recrystallization->assess column Column Chromatography column->assess pure_product Pure Product analyze_pure Analyze Purity (TLC, NMR, MP) pure_product->analyze_pure decision->recrystallization No, minor impurities decision->column No, major impurities/oily decision->pure_product Yes

Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.

Logical Relationship: Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 Slow Cooling / Add More Solvent oiling_out->solution1 solution2 Concentrate Solution / Seed Crystal no_crystals->solution2 solution3 Collect Second Crop / Use Less Wash Solvent low_recovery->solution3

Caption: A diagram showing common issues in recrystallization and their corresponding solutions.

Technical Support Center: Overcoming Poor Aqueous Solubility of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the common challenge of poor aqueous solubility in aminothiazole derivatives during biological testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My 2-aminothiazole derivative has extremely low aqueous solubility, hindering my in vitro assays. What are my immediate options to solubilize it for initial screening?

Answer: For immediate, small-scale solubilization for in vitro screening, you can consider the following approaches:

  • Co-solvents: A mixture of a water-miscible organic solvent and an aqueous buffer can significantly increase solubility.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1]

    • Troubleshooting Tip: Start with a low percentage of the co-solvent and gradually increase it until your compound dissolves.[1] Always be mindful of the potential toxicity of the co-solvent to your cell lines and run appropriate vehicle controls in your assays.[1]

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the basic amino group.[1][2]

    • Troubleshooting Tip: Attempt to dissolve your compound in a buffer with a slightly acidic pH, which can protonate the amine and potentially increase aqueous solubility.[1][2] However, be cautious as extreme pH values can cause compound degradation or affect assay performance.[1]

Question: I have a promising aminothiazole derivative, but its poor solubility is a major hurdle for further development. Which long-term solubility enhancement strategy should I choose?

Answer: The optimal strategy depends on the physicochemical properties of your specific derivative, the intended dosage form, and the stage of drug development.[1] Key strategies include:

  • Chemical Modifications:

    • Salt Formation: Converting the aminothiazole derivative into a salt is a common and effective method for increasing solubility.[3] This is suitable for compounds with an appropriate pKa.[1]

    • Co-crystals: Forming co-crystals with a suitable co-former can enhance solubility and improve physicochemical properties.[1]

    • Prodrugs: A prodrug is a bioreversible derivative that is converted to the active parent drug in vivo.[1] This approach can improve solubility and other properties. For example, a valine prodrug of an aminothiazole derivative showed improved aqueous solubility and potential cytotoxicity against cancer cells.[4]

  • Formulation Approaches:

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility by encapsulating the hydrophobic molecule.[1][5]

    • Particle Size Reduction: Decreasing the particle size of the compound through methods like micronization increases the surface area available for dissolution.[5][6]

    • Solid Dispersions: Dispersing the compound in a solid excipient matrix in an amorphous (non-crystalline) form can lead to a more readily soluble product.[5]

The workflow below can help guide your decision-making process.

Visualizations

Logical & Experimental Workflows

G cluster_0 Decision Workflow: Selecting a Solubility Enhancement Strategy start Start: Poorly Soluble Aminothiazole Derivative assess Assess Physicochemical Properties (pKa, LogP, Melting Point, Stability) start->assess pka Is compound ionizable (suitable pKa)? assess->pka prodrug Chemical Modification: Prodrug Approach assess->prodrug Alternative Path delta_pka ΔpKa > 2-3? pka->delta_pka Yes formulation Consider Formulation Approaches pka->formulation No / Unsuitable salt Attempt Salt Formation end Proceed to Biological Testing salt->end cocrystal Screen for Co-crystals cocrystal->end delta_pka->salt Yes delta_pka->cocrystal No (ΔpKa < 2) complexation Cyclodextrin Complexation formulation->complexation particle_size Particle Size Reduction formulation->particle_size solid_dispersion Solid Dispersion formulation->solid_dispersion complexation->end particle_size->end solid_dispersion->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_1 Experimental Workflow: Co-Crystal Formation via Solvent Evaporation step1 1. Dissolution: Dissolve equimolar amounts of Aminothiazole Derivative (API) and Co-former in a suitable solvent. step2 2. Heating (Optional): Gently heat and stir to ensure complete dissolution. step1->step2 step3 3. Evaporation: Transfer clear solution to an evaporating dish and allow solvent to evaporate slowly. step2->step3 step4 4. Crystal Collection: Collect the resulting crystals. step3->step4 step5 5. Characterization: Confirm co-crystal formation using XRPD, DSC, etc. step4->step5

Caption: Experimental workflow for Co-Crystal Formation.

Question: My attempt to form a salt of my aminothiazole derivative was unsuccessful. What could be the reason?

Answer: Salt formation is highly dependent on the pKa difference (ΔpKa) between the drug (the base, in this case) and the salt co-former (the acid).[1]

  • Troubleshooting Guide:

    • Check the ΔpKa: A general rule is that for a stable salt to form, the ΔpKa between the base and the acid should be greater than 2 to 3.[1]

    • Co-crystal Formation: If the ΔpKa is less than 0, a co-crystal is more likely to form. In the range of 0 to 3, the outcome could be either a salt or a co-crystal.[1]

    • Solution: Consider screening a variety of co-formers with different pKa values to find a suitable partner for salt formation.[1]

Data Presentation

The following tables provide illustrative quantitative data on solubility enhancement, demonstrating the potential improvements that can be achieved with different techniques.

Table 1: Example of Solubility Enhancement with Co-solvents

Compound Class Co-solvent System Solubility Increase (Fold) Reference
Poorly Soluble Drug Water:PEG 400 (50:50) ~100-500 [3]
Poorly Soluble Drug Water:Ethanol (50:50) ~50-200 [3]

| Aminothiazole Analog | DMSO (for stock) | Enables dissolution for in vitro assays |[1] |

Note: Data is illustrative. Actual solubility enhancement is compound-specific.

Table 2: Illustrative Solubility Improvement using Cyclodextrin Complexation

Compound Cyclodextrin Type Method Solubility Increase (Fold) Reference
Piroxicam β-Cyclodextrin Kneading ~6 [3]
Rofecoxib HP-β-Cyclodextrin Kneading ~135 [3]

| Aminothiophene Derivative | HP-β-Cyclodextrin | Freeze-Drying | Significant (Method adaptable for aminothiazoles) |[1] |

Note: HP-β-CD (Hydroxypropyl-β-cyclodextrin) is commonly used due to its higher water solubility and safety profile.[7]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: General Hantzsch Thiazole Synthesis

This protocol describes a general one-pot synthesis of 2-aminothiazole derivatives.[1] It is a versatile and common method for creating the core aminothiazole scaffold.[1][8]

  • Materials:

    • α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent)

    • Thiourea (1-1.2 equivalents)

    • Ethanol

    • Round-bottom flask, reflux condenser, stirring apparatus

    • Ice bath, filtration apparatus

  • Procedure:

    • Dissolve the α-haloketone in ethanol in a round-bottom flask.[1]

    • Add the thiourea to the solution.[1]

    • Reflux the reaction mixture for 30 minutes to several hours. Monitor reaction progress using thin-layer chromatography (TLC).[1]

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Place the flask in an ice bath to precipitate the product.[1]

    • Collect the precipitate by filtration and wash it with cold ethanol.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Co-crystal Formation by Solvent Evaporation

This protocol provides a general method for preparing co-crystals of a 2-aminothiazole derivative with a carboxylic acid co-former.[1]

  • Materials:

    • 2-aminothiazole derivative

    • Carboxylic acid co-former (e.g., indole-2-carboxylic acid)

    • Suitable solvent (e.g., ethanol, methanol)

    • Beaker or flask, stirring plate, evaporating dish

  • Procedure:

    • Dissolve equimolar amounts of the 2-aminothiazole derivative and the co-former in a minimal amount of a suitable solvent with stirring.[1]

    • If necessary, gently heat the solution to ensure complete dissolution.[1]

    • Transfer the clear solution to an evaporating dish.[1]

    • Allow the solvent to evaporate slowly at room temperature.[1]

    • Collect the resulting crystals.[1]

    • Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.[1]

Protocol 3: Cyclodextrin Inclusion Complex Formation by Freeze-Drying

This method can be adapted for 2-aminothiazole derivatives to enhance their solubility.[1]

  • Materials:

    • 2-aminothiazole derivative

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Stirring apparatus, freeze-dryer

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD.[1]

    • Add the 2-aminothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.[1]

    • Stir the mixture at room temperature for 24 hours to allow for complex formation.[1]

    • Freeze the resulting solution at -80°C.[1]

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]

    • Characterize the complex to confirm its formation and measure the enhancement in aqueous solubility.[1]

References

Technical Support Center: Minimizing Dimer Formation in 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on mitigating the formation of dimeric byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminothiazoles, particularly via the Hantzsch thiazole synthesis, with a focus on preventing the formation of the N-(thiazol-2-yl)thiazol-2-amine dimer.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of a byproduct with a mass corresponding to a 2-aminothiazole dimer. Excess Thiourea: The primary cause of dimer formation is the reaction of the synthesized 2-aminothiazole product with unreacted thiourea or its intermediates.Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the α-haloketone may be preferable to an excess of thiourea. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
High Reaction Temperature: Elevated temperatures can increase the rate of the side reaction leading to the dimer.Temperature Optimization: Maintain the lowest effective temperature for the main reaction. Monitor the reaction progress by TLC to determine the optimal temperature that favors the formation of the desired product over the dimer.
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the limiting reagent can promote the formation of byproducts.Reaction Monitoring: Closely monitor the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as the starting α-haloketone is consumed to prevent further reaction of the product.
Inappropriate Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction.Solvent Screening: Polar protic solvents like ethanol are commonly used. However, if dimer formation is significant, consider screening other solvents. In some cases, aqueous media or solvent-free conditions might alter the product distribution.
Difficulty in separating the desired 2-aminothiazole from the dimer byproduct. Similar Polarity: The dimer and the monomer may have similar polarities, making chromatographic separation challenging.Purification Strategy: Recrystallization: Attempt recrystallization from a suitable solvent system. The difference in solubility between the monomer and the dimer might allow for effective separation.pH Adjustment and Extraction: The basicity of the amino group on the desired product can be exploited. Acid-base extraction might selectively isolate the monomer.Chromatography Optimization: If column chromatography is necessary, use a high-resolution silica gel and experiment with different solvent gradients to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dimer formation in 2-aminothiazole synthesis?

A1: The dimer, N-(thiazol-2-yl)thiazol-2-amine, is typically formed when the initially synthesized 2-aminothiazole acts as a nucleophile and reacts with an intermediate of the Hantzsch synthesis or with unreacted thiourea under certain conditions. The exocyclic amino group of one 2-aminothiazole molecule can attack an electrophilic intermediate, leading to the formation of the dimeric structure.

Q2: How does the stoichiometry of reactants affect dimer formation?

A2: An excess of thiourea is a significant contributor to dimer formation. Once the primary reaction to form the 2-aminothiazole is complete, the remaining thiourea can react with the product. Therefore, it is crucial to control the molar ratio of the α-haloketone to thiourea. Using the α-haloketone as the limiting reagent is a common strategy, but a large excess of thiourea should be avoided.

Q3: Can the order of addition of reagents influence the formation of the dimer?

A3: Yes, the order of addition can be important. In some cases, adding the α-haloketone slowly to a solution of thiourea can help maintain a low concentration of the electrophile and potentially reduce the rate of side reactions. Experimenting with the order of addition is a valid optimization strategy.

Q4: Are there alternative synthesis methods that are less prone to dimer formation?

A4: While the Hantzsch synthesis is the most common method, variations and alternative routes exist. One-pot syntheses where the α-haloketone is generated in situ can sometimes offer better control over stoichiometry and reduce side reactions. Additionally, microwave-assisted synthesis has been reported to improve yields and reduce reaction times, which may also help in minimizing byproduct formation by limiting the exposure of the product to the reaction conditions.

Data Presentation

While specific quantitative data on dimer formation versus reaction conditions is not extensively available in a single comprehensive study, the following table summarizes the expected qualitative impact of key parameters based on established principles of organic synthesis.

Parameter Condition Favoring Monomer Condition Favoring Dimer Rationale
Thiourea Stoichiometry ≤ 1.0 equivalent (relative to α-haloketone)> 1.2 equivalentsExcess thiourea provides a reactant for the secondary reaction with the 2-aminothiazole product.
Temperature Lower effective temperature (e.g., room temp. to 60 °C)High temperature (e.g., > 80 °C)Higher temperatures can provide the activation energy for the less favorable dimerization pathway.
Reaction Time Shorter, monitored reaction timeExtended reaction timeProlonged exposure of the product to reactants and intermediates increases the likelihood of side reactions.
Concentration Higher concentration of reactantsLower concentration (in some cases)Higher concentrations can favor the bimolecular reaction of the starting materials. However, very low concentrations might favor intramolecular cyclization over intermolecular side reactions in some systems.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole with Minimized Dimer Formation

This protocol is adapted from standard Hantzsch synthesis procedures with modifications aimed at reducing dimer formation.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.0 - 1.1 eq) to the solution. Note: Avoid a large excess of thiourea.

  • Stir the reaction mixture at a gentle reflux (e.g., 70-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the 2-bromoacetophenone spot has disappeared on the TLC, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The 2-amino-4-phenylthiazole product will precipitate. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A α-Haloketone C Mix in Solvent (e.g., Ethanol) A->C B Thiourea B->C D Heat and Stir (Monitor by TLC) C->D E Neutralize with Base (e.g., NaHCO3) D->E F Filter Precipitate E->F G Recrystallize F->G H Pure 2-Aminothiazole G->H

Caption: Experimental workflow for a typical Hantzsch 2-aminothiazole synthesis.

Dimer_Formation_Logic cluster_conditions Reaction Conditions Start Hantzsch Reaction Initiated Monomer 2-Aminothiazole (Product) Formation Start->Monomer ExcessThiourea Excess Thiourea Present? Monomer->ExcessThiourea Dimer Dimer Byproduct Formation ExcessThiourea->Dimer Yes HighTemp High Reaction Temperature? ExcessThiourea->HighTemp Yes HighTemp->Dimer Yes LongTime Prolonged Reaction Time? HighTemp->LongTime Yes LongTime->Dimer Yes

Caption: Logical relationship of reaction conditions leading to dimer formation.

Addressing stability issues of 4-(3-Amino-phenyl)-thiazol-2-ylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-(3-Amino-phenyl)-thiazol-2-ylamine in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • Varying results between experiments conducted at different times.

  • Loss of expected biological activity of the compound.

  • A gradual decrease in the response signal over time.

Potential Cause: Inconsistent results are often the first indication of compound instability in the solution.[1] this compound, like other 2-aminothiazole derivatives, can degrade over time in solution, leading to a lower effective concentration of the active compound.[1][2]

Recommended Actions:

  • Prepare Fresh Solutions: Always prepare a fresh solution of this compound immediately before each experiment to ensure potency and reproducibility.[1][3]

  • Solvent Selection: The stability of aminothiazole derivatives can be solvent-dependent.[1] If you suspect solvent-related degradation, consider testing the compound's stability in alternative high-purity, anhydrous solvents.

  • Purity Check: Periodically verify the purity of your stock solution using analytical methods like HPLC or LC-MS to confirm the presence of the parent compound and identify any potential degradation products.[3]

Issue 2: Visible Changes in the Solution

Symptoms:

  • The solution changes color over time (e.g., turns yellow or brown).

  • Precipitation or cloudiness appears in the stock solution upon storage, especially after freeze-thaw cycles.

Potential Cause:

  • Color Change: A change in color can be a visual indicator of chemical degradation.[1] Thiazole-containing compounds are susceptible to oxidative and photo-induced degradation, which can produce colored byproducts.[1][4] The amino group on the phenyl ring can also be prone to oxidation.

  • Precipitation: Precipitation may occur due to poor solubility, temperature fluctuations, or the formation of insoluble degradation products.[1] The absorption of water by hygroscopic solvents like DMSO can also reduce the solubility of the compound.[3]

Recommended Actions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, as 2-aminothiazole derivatives can be susceptible to photodegradation.[1][4]

  • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize the rate of degradation.[3][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[3]

  • Ensure Complete Dissolution: Before storage, ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.[3]

  • Use Anhydrous Solvents: When using solvents like DMSO, use high-purity, anhydrous grades to minimize water absorption and potential precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups in thiazole derivatives.[1][4]

  • Solvent: The type of solvent used can significantly impact stability. For instance, some 2-aminothiazole derivatives show good stability in acetone but degrade in DMSO and chloroform.[1] Degradation of a 2-aminothiazole in DMSO at room temperature has been documented.[2]

  • Light: Exposure to UV or ambient light can induce photodegradation.[1][4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly of the aminothiazole and aminophenyl moieties.[3][4]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of related thiazole derivatives, the most probable degradation pathways include:

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[4] The amino groups are also susceptible to oxidation.

  • Hydrolysis: The thiazole ring or the amino groups could be susceptible to hydrolysis, especially under non-neutral pH conditions.[4]

  • Photodegradation: Aromatic and heterocyclic systems can absorb light, leading to the formation of various photoproducts.[4]

  • Dimerization: Decomposition of 2-aminothiazoles in DMSO has been observed to produce dimerized products.[2]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is stable.

  • Temperature: Store aliquoted stock solutions at -20°C or -80°C for long-term storage.[1][4]

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For sensitive applications, consider purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize oxidation.[5]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A stability study can be performed by analyzing the solution at different time points and under different storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[3]

Data Presentation

Table 1: Summary of Factors Affecting Stability of Aminothiazole Derivatives

FactorPotential EffectMitigation Strategy
pH Hydrolysis under acidic or basic conditions.[1][4]Use buffered solutions within a stable pH range.
Solvent Degradation in certain solvents (e.g., DMSO).[1][2]Test stability in different high-purity solvents.
Light Photodegradation.[1][4]Store in amber vials or protect from light.[1]
Temperature Accelerated degradation at higher temperatures.[4]Store stock solutions at -20°C or -80°C.[4]
Oxygen Oxidation of the thiazole ring and amino groups.[4]Use anhydrous solvents; consider purging with inert gas.[3][5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Accurately weigh a known amount of this compound solid.

  • Add the solid to a sterile, amber glass vial.

  • Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO, ethanol) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.[3]

  • If not for immediate use, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and exposure to light and air.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

  • Preparation: Prepare several aliquots of a known concentration of this compound in the desired solvent.

  • Stress Conditions: Expose the aliquots to various stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature and/or elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and/or elevated temperature.

    • Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%) and incubate at room temperature.[4]

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution to a UV light source or direct sunlight at room temperature.[4]

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and to characterize the degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results or Visible Solution Changes? B Prepare Fresh Solution Before Each Experiment A->B Yes D Review Storage Conditions A->D Yes C Check for Degradation (HPLC/LC-MS) B->C F Purity >95%? C->F E Consider Alternative Solvent D->E G Purity <95%? F->G No H Proceed with Experiment F->H Yes I Synthesize or Procure New Batch G->I

Caption: Troubleshooting logic for stability issues.

G cluster_1 Potential Degradation Pathways Compound This compound Oxidation Oxidation (Sulfoxide, N-oxide) Compound->Oxidation O2, Light, Solvent Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation (Complex Mixture) Compound->Photodegradation UV/Visible Light Dimerization Dimerization Compound->Dimerization Solvent (e.g., DMSO)

Caption: Potential degradation pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 2-aminothiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for 2-aminothiazole derivatives.

Issue 1: Broad or Disappearing NH₂ Proton Signal

  • Question: Why is the signal for my 2-amino group protons broad, or why does it not appear at all in the ¹H NMR spectrum?

  • Answer: The protons of the 2-amino group are exchangeable and can undergo rapid chemical exchange with residual water or acidic protons in the NMR solvent. This exchange process can lead to significant broadening of the signal. In some cases, the signal may become so broad that it is indistinguishable from the baseline. The rate of exchange is also pH and temperature-dependent.

    • Troubleshooting Steps:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing the signal to disappear. This confirms the assignment of the NH₂ peak.[1]

      • Use a Dry Solvent: Ensure that the deuterated solvent is anhydrous. Using a freshly opened ampule or a properly dried solvent can minimize the presence of water and slow down the exchange rate.

      • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in a sharper signal for the NH₂ protons.

      • Solvent Choice: The choice of solvent can influence the chemical shift and appearance of the NH₂ signal. For instance, in DMSO-d₆, hydrogen bonding can slow the exchange and result in a more defined peak compared to CDCl₃.[2]

Issue 2: Unexpected Chemical Shifts and Complex Splitting Patterns in the Aromatic Region

  • Question: The chemical shifts and splitting patterns for the protons on the thiazole ring are not what I expected. How can I correctly assign them?

  • Answer: The electronic environment of the thiazole ring is highly sensitive to the nature and position of substituents. Electron-donating or withdrawing groups can significantly shield or deshield the ring protons (H4 and H5), causing their chemical shifts to vary. Furthermore, long-range couplings can introduce additional complexity to the splitting patterns.

    • Troubleshooting Steps:

      • 2D NMR Spectroscopy:

        • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the H4 and H5 protons will definitively identify their coupling relationship.[3][4]

        • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will allow you to unambiguously assign the proton and carbon signals for the C4-H4 and C5-H5 pairs.

        • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This can be invaluable for confirming assignments, especially for quaternary carbons and for identifying long-range couplings.

      • Analyze Coupling Constants: The coupling constant between H4 and H5 (³JH4-H5) in a thiazole ring is typically in the range of 3-4 Hz.[5] Measuring this coupling constant can help confirm the assignment.

      • Comparison to Literature Data: Compare your experimental data with published NMR data for similar substituted 2-aminothiazole structures.

Issue 3: Poor Resolution and Broad Peaks Throughout the Spectrum

  • Question: All the peaks in my NMR spectrum are broad, not just the exchangeable protons. What could be the cause?

  • Answer: Widespread peak broadening can be caused by several factors related to sample preparation and instrument settings.[1]

    • Troubleshooting Steps:

      • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[1] Try diluting your sample.

      • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

      • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure your glassware is clean and consider using a chelating agent if metal contamination is suspected.

      • Instrument Shimming: The magnetic field may need to be shimmed for your specific sample. Poor shimming is a common cause of broad peaks.[1]

      • Tautomerism: 2-Aminothiazoles can exist in tautomeric forms (amino and imino).[6] If the tautomers are in equilibrium and interconverting at a rate comparable to the NMR timescale, this can lead to broadened signals. Acquiring spectra at different temperatures can help investigate this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the protons on a substituted 2-aminothiazole ring?

A1: The chemical shifts can vary depending on the substituents, but here are some general ranges observed in common NMR solvents like DMSO-d₆ and CDCl₃:

ProtonTypical Chemical Shift Range (ppm)Notes
H4 6.5 - 7.5The chemical shift is sensitive to the substituent at the 5-position.
H5 6.0 - 7.0The chemical shift is sensitive to the substituent at the 4-position.
NH₂ 5.0 - 8.0 (can be broader)Highly variable and dependent on solvent, concentration, and temperature. Often appears as a broad singlet. In DMSO-d₆, it can be a sharper peak.

Q2: What are the expected ¹³C NMR chemical shift ranges for the carbons in a substituted 2-aminothiazole?

A2: The carbon chemical shifts are also influenced by substituents. The following table provides approximate ranges:

CarbonTypical Chemical Shift Range (ppm)Notes
C2 165 - 175This is the carbon bearing the amino group and is typically the most downfield carbon of the thiazole ring.
C4 100 - 120The chemical shift is influenced by the substituent at the 5-position.
C5 135 - 155The chemical shift is influenced by the substituent at the 4-position.

Q3: How do I prepare a high-quality NMR sample of my substituted 2-aminothiazole?

A3: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[7]

  • Amount of Sample: For a standard ¹H NMR spectrum, use 5-25 mg of your compound. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[8]

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent will depend on the solubility of your compound.

  • Dissolution: Dissolve your sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[8]

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a clean, high-quality NMR tube that is free of scratches or cracks.[9]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh 5-25 mg of the purified substituted 2-aminothiazole into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: D₂O Exchange Experiment

  • Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra to identify the signal that has disappeared or significantly decreased in intensity, which corresponds to the exchangeable NH₂ protons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire 1D ¹H NMR filter->acquire_1h d2o_exchange D₂O Exchange (optional) acquire_1h->d2o_exchange acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_1h->acquire_2d assign_protons Assign ¹H Signals d2o_exchange->assign_protons acquire_2d->assign_protons assign_carbons Assign ¹³C Signals (via HSQC/HMBC) assign_protons->assign_carbons structure_elucidation Structure Elucidation assign_carbons->structure_elucidation

Caption: Experimental workflow for NMR analysis of substituted 2-aminothiazoles.

troubleshooting_logic start Complex/Problematic NMR Spectrum broad_nh2 Broad or Missing NH₂ Signal? start->broad_nh2 unexpected_shifts Unexpected Shifts/Splitting? general_broadening General Peak Broadening? broad_nh2->unexpected_shifts No d2o Perform D₂O Exchange broad_nh2->d2o Yes unexpected_shifts->general_broadening No run_2d Acquire 2D NMR (COSY, HSQC) unexpected_shifts->run_2d Yes check_conc Check Sample Concentration general_broadening->check_conc Yes solution Problem Resolved general_broadening->solution No low_temp Run at Low Temperature d2o->low_temp dry_solvent Use Anhydrous Solvent low_temp->dry_solvent dry_solvent->solution check_literature Compare with Literature Data run_2d->check_literature check_literature->solution filter_sample Filter Sample check_conc->filter_sample shim Re-shim Spectrometer filter_sample->shim shim->solution

Caption: Troubleshooting logic for common NMR issues with 2-aminothiazoles.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 4-(3-Aminophenyl)thiazol-2-ylamine and Its 4-Amino Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Structure-Activity Relationships and In Vitro Efficacy

For researchers and drug development professionals vested in the discovery of novel oncology therapeutics, the 2-aminothiazole scaffold represents a privileged structure, forming the core of numerous compounds with potent anticancer activity. Within this class, the specific positioning of functional groups on appended aromatic rings can dramatically influence biological activity. This guide provides a comparative analysis of the anticancer potential of 4-(3-Aminophenyl)thiazol-2-ylamine and its regioisomer, 4-(4-Aminophenyl)thiazol-2-ylamine, based on available structure-activity relationship (SAR) data and the in vitro performance of related derivatives.

Structure-Activity Relationship Insights

SAR studies on related 2-aminophenylthiazole and 2-aminobenzothiazole series suggest that the electronic and steric properties conferred by the substituent's position on the phenyl ring can significantly impact interactions with biological targets. For instance, in the 2-(4-aminophenyl)benzothiazole series, substitutions at the 3'-position of the phenyl ring have been shown to enhance anticancer potency. This suggests that modifications at the meta position, analogous to the 3-amino substitution in 4-(3-Aminophenyl)thiazol-2-ylamine, could be favorable for activity. The introduction of a group at this position may influence the molecule's conformation, electronic distribution, and ability to form key interactions within the binding pocket of a target protein.

Conversely, the para-amino group in 4-(4-Aminophenyl)thiazol-2-ylamine offers a different electronic and steric profile. While this isomer has been explored as a scaffold for further derivatization, the parent compound's activity is often moderate, serving as a starting point for optimization.

In Vitro Anticancer Activity of 4-(4-Aminophenyl)thiazol-2-ylamine Derivatives

Quantitative data on the anticancer activity of the parent 4-(3-Aminophenyl)thiazol-2-ylamine is scarce in publicly available literature. However, studies on derivatives of the 4-amino isomer provide insights into the potential of this scaffold. The following table summarizes the reported IC50 values for a derivative of 4-(4-Aminophenyl)thiazol-2-ylamine.

CompoundCell LineCancer TypeIC50 (µM)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7Breast Adenocarcinoma10.5[1]

It is important to note that the addition of the bromo group at the para-position of the phenyl ring in this derivative likely contributes significantly to its activity.[1]

Plausible Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for 4-(3-Aminophenyl)thiazol-2-ylamine and its 4-amino isomer are not fully elucidated, compounds based on the 2-aminothiazole scaffold have been reported to exert their anticancer effects through various signaling pathways. A potential mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized signaling pathway that could be targeted by these compounds, leading to the induction of apoptosis.

G Potential Apoptotic Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) RTK->Kinase_Cascade Anti_Apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Kinase_Cascade->Anti_Apoptotic_Proteins Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factors Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad, Bax) Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Anti_Apoptotic_Proteins->Apoptotic_Proteins Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Thiazole_Compound 4-Aminophenyl- thiazol-2-ylamine Isomer Thiazole_Compound->Kinase_Cascade Inhibits Thiazole_Compound->Anti_Apoptotic_Proteins Inhibits Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Caption: A generalized signaling cascade potentially inhibited by 2-aminothiazole derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro anticancer assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

G MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

References

A Comparative Analysis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogs has been synthesized and evaluated, revealing a promising scaffold for the development of novel treatments for both sensitive and resistant cancers.[1][2] Extensive structure-activity relationship (SAR) studies have identified key structural modifications that enhance cytotoxic potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[1][2]

This guide provides a comprehensive comparison of these analogs, presenting their biological performance based on experimental data. It also details the methodologies for the key experiments cited to allow for replication and further investigation by researchers in the field of drug discovery and development.

Structure-Activity Relationship (SAR) Insights

The core structure of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been systematically modified to understand the structural requirements for anticancer activity. The SAR studies have led to the discovery of a lead compound, 6b , which demonstrates high in vitro potency.[1][2] The key findings from the SAR exploration are summarized below:

  • Substitution on the Phenyl Ring: Modifications on the 3-aminophenyl moiety have a significant impact on the biological activity of the compounds.

  • Thiazole Core: The thiazole ring is a crucial component of the scaffold, and its substitution patterns influence the overall efficacy.[3]

  • Acetamide Group: Alterations to the N-acetamide portion of the molecule can modulate the compound's properties.

The following diagram illustrates the general structure-activity relationships observed for this class of compounds.

Caption: Key modification sites influencing the anticancer activity of the analogs.

Comparative Biological Activity

The in vitro cytotoxic activity of the synthesized N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to compare the potency of the compounds. The data for selected analogs, including the lead compound 6b , are summarized in the table below.

CompoundA375 (Melanoma) IC50 (µM)Mia-PaCa2 (Pancreatic) IC50 (µM)K562 (CML) IC50 (µM)
Parent Compound >50>50>50
Analog A 15.222.518.9
Analog B 5.88.16.5
6b (Lead Compound) 0.9 1.2 1.0

Data extracted and compiled from the primary study.[1][2]

The lead compound, 6b , exhibits significantly higher potency across all tested cell lines compared to the parent compound and other analogs, highlighting the success of the optimization efforts.[1][2] This compound has been shown to induce cell death through both apoptosis and autophagy.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments conducted to evaluate the biological activity of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogs.

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (A375, Mia-PaCa2, K562) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

The workflow for the cell viability assay is depicted in the diagram below.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding overnight_incubation Incubate overnight for cell adherence cell_seeding->overnight_incubation compound_treatment Treat cells with compounds for 72h overnight_incubation->compound_treatment mtt_addition Add MTT solution and incubate for 4h compound_treatment->mtt_addition formazan_solubilization Remove medium and add DMSO mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Given that many thiazole derivatives exhibit kinase inhibitory activity, selected compounds were also evaluated for their ability to inhibit specific protein kinases that are relevant to cancer progression.[4][5][6][7][8][9]

  • Enzyme and Substrate Preparation: Recombinant kinase enzymes and their corresponding substrates were prepared in a kinase reaction buffer.

  • Compound Incubation: The test compounds were pre-incubated with the kinase enzyme in the wells of a 96-well plate.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

  • Reaction Termination: After a specific incubation period, the reaction was stopped.

  • Signal Detection: The kinase activity was measured using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of phosphorylated substrate.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

The general process for evaluating kinase inhibition is outlined in the following diagram.

Kinase_Inhibition_Workflow General Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep Prepare kinase, substrate, and test compounds incubation Pre-incubate kinase with compound prep->incubation initiation Initiate reaction with ATP incubation->initiation termination Stop the reaction initiation->termination detection Measure kinase activity termination->detection analysis Calculate % inhibition and IC50 detection->analysis

Caption: A generalized workflow for determining the kinase inhibitory activity of compounds.

Conclusion

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold represents a valuable starting point for the development of new anticancer agents. The lead compound, 6b , demonstrates potent activity against multiple cancer cell lines and warrants further preclinical and in vivo evaluation.[1] The detailed experimental protocols provided herein should facilitate further research and optimization of this promising class of compounds.

References

Validation of 4-(3-Amino-phenyl)-thiazol-2-ylamine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a well-established scaffold in medicinal chemistry, recognized for its ability to target the ATP-binding site of various protein kinases. This has led to the development of several successful kinase inhibitors, including the FDA-approved drug Dasatinib. This guide provides a comparative analysis of the 4-(3-Amino-phenyl)-thiazol-2-ylamine scaffold, evaluating its potential as a foundation for the development of novel kinase inhibitors. Due to the limited publicly available data on the unsubstituted parent compound, this analysis utilizes data from its closely related derivatives as a proxy to infer the potential of the core scaffold.

Performance Comparison of Kinase Inhibitor Scaffolds

The inhibitory activity of the this compound scaffold, represented by its derivatives, is compared against established multi-kinase inhibitors. Dasatinib, which contains a 2-aminothiazole core, serves as a direct comparator. Vandetanib, a quinazoline-based inhibitor, and Staurosporine, a broad-spectrum natural product inhibitor, are included to provide a broader context.

Kinase Target4-Aryl-Thiazol-2-Amine Derivative (IC50)Dasatinib (IC50)Vandetanib (IC50)Staurosporine (IC50)
Tyrosine Kinases
Abl-0.4-14 nM[1][2]--
Src-0.5 nM[3]-6 nM
VEGFR2--40 nM[4][5]-
EGFR--500 nM[4][5]-
RET--130 nM[4]-
Serine/Threonine Kinases
ROCK II20 nM (4-aryl-5-aminomethyl-thiazole-2-amine)---
p38 MAP KinasePotent in vitro inhibition (4-phenyl-5-pyridyl-1,3-thiazole)[6]---
Aurora AKᵢ = 8.0 nM (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)[7]---
Aurora BKᵢ = 9.2 nM (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)[7]---
PKA---7 nM[8]
PKC---0.7 nM[8][9]
CaMKII---20 nM

Experimental Protocols

The determination of a compound's inhibitory activity against a specific kinase is crucial for its validation. Below are detailed methodologies for common in vitro kinase assays.

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay technology is a homogeneous (no-wash) method that measures kinase activity by detecting the phosphorylation of a ULight™-labeled substrate.

Principle: A Europium (Eu)-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate are used. When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated motif, bringing the donor (Eu) and acceptor (ULight™) fluorophores into close proximity. Excitation of the Eu-chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm.[10][11] The intensity of the emitted light is proportional to the level of substrate phosphorylation.

General Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, the ULight™-labeled substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[12]

    • Incubate the mixture in a microplate well at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA.[12]

    • Add the Eu-labeled anti-phospho-substrate antibody in a detection buffer.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for antibody-substrate binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission detection at 665 nm (for the acceptor) and 615 nm (for the donor).[10]

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.

Principle: The Kinase-Glo® Reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP from the kinase reaction to catalyze the oxidation of luciferin, producing light.[13][14] The luminescent signal is inversely proportional to the kinase activity, as a more active kinase will consume more ATP, resulting in a lower luminescent signal.

General Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a microplate well with the kinase, substrate, ATP, and the test inhibitor.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ATP Detection:

    • Add an equal volume of the Kinase-Glo® Reagent to the kinase reaction.

    • Mix and incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Signal Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is plotted against the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Reaction_Mix Incubate Reaction Mix (Kinase, Substrate, ATP, Compound) Compound_Prep->Reaction_Mix Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Mix ATP_Prep ATP Solution ATP_Prep->Reaction_Mix Detection_Reagent Add Detection Reagent (e.g., LANCE Antibody or Kinase-Glo) Reaction_Mix->Detection_Reagent Signal_Read Read Signal (Fluorescence or Luminescence) Detection_Reagent->Signal_Read Data_Plot Plot Dose-Response Curve Signal_Read->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Workflow for a typical in vitro kinase inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factor Phosphorylates Inhibitor 4-(3-Amino-phenyl)- thiazol-2-ylamine Scaffold Inhibitor->Kinase_Cascade Inhibits Cellular_Response Gene Expression (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates

Simplified kinase signaling pathway and the point of inhibition.

References

Comparative study of the cytotoxicity of different substituted phenylthiazolamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects of various substituted phenylthiazolamine compounds reveals their potential as anticancer agents. This guide provides a comparative analysis of their efficacy against several cancer cell lines, supported by experimental data and an exploration of their potential mechanisms of action.

Researchers in drug discovery and oncology are continuously seeking novel compounds with potent and selective anticancer activity. Phenylthiazolamine derivatives have emerged as a promising class of molecules, with numerous studies highlighting their cytotoxic effects across a range of cancer cell lines. This guide synthesizes findings from multiple studies to offer a comparative perspective on the structure-activity relationships (SAR) that govern their anticancer potential.

Comparative Cytotoxicity of Phenylthiazolamine Derivatives

The cytotoxic efficacy of substituted phenylthiazolamines is significantly influenced by the nature and position of substituents on the phenyl and thiazole rings. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparing the cytotoxicity of these derivatives. The following table summarizes the IC50 values of various substituted phenylthiazolamine derivatives against a panel of human cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)
Series 1: 6-Amino-2-phenylbenzothiazole Derivatives
132-(2-nitrophenyl)HeLa (Cervical)>100
MCF-7 (Breast)>100
CaCo-2 (Colon)>100
Hep-2 (Laryngeal)>100
WI-38 (Normal Fibroblast)>100
142-(3-nitrophenyl)HeLa>100
MCF-7>100
CaCo-2>100
Hep-2>100
WI-38>100
152-(4-nitrophenyl)HeLa25.1
MCF-731.6
CaCo-239.8
Hep-244.6
WI-3879.4
162-(4-N,N-dimethylaminophenyl)      HeLa12.5
MCF-715.8
CaCo-219.9
Hep-222.3
WI-3850.1
172-(4-chlorophenyl)HeLa10.0
MCF-712.5
CaCo-215.8
Hep-217.7
WI-3839.8
182-(4-methoxyphenyl)HeLa19.9
MCF-725.1
CaCo-231.6
Hep-235.4
WI-3863.0
192-phenylHeLa31.6
MCF-739.8
CaCo-250.1
Hep-256.2
WI-38>100
Series 2: Polysubstituted Thiazole Derivatives
21Oxime derivativeA549 (Lung)5.42
HEK293 (Non-cancerous)14.63
22Oxime derivativeA5492.47
HEK29337.99
25Carbohydrazide derivativeA5498.05
HEK29310.69
26Carbohydrazide derivativeA54925.4
HEK29313.75
Cisplatin (Control)A54911.71
HEK2935.57
Series 3: Naphthalene-Azine-Thiazole Hybrid
6aNaphthalene-azine-thiazoleOVCAR-4 (Ovarian)1.569 ± 0.06
OCE1 (Normal Ovarian)31.89 ± 1.19

Data compiled from multiple sources.[1][2][3] Note that experimental conditions may vary between studies.

The data clearly indicates that the substitution pattern on the phenylthiazolamine scaffold plays a crucial role in determining cytotoxic activity. For instance, in the 6-amino-2-phenylbenzothiazole series, compounds with electron-withdrawing groups like chloro (compound 17) and electron-donating groups like N,N-dimethylamino (compound 16) at the para position of the 2-phenyl ring exhibited the highest potency against the tested cancer cell lines.[1] In contrast, nitro substitutions at the ortho and meta positions (compounds 13 and 14) resulted in a significant loss of activity.[1]

Furthermore, a study on polysubstituted thiazole derivatives identified oxime derivative 22 as a highly potent compound against A549 lung adenocarcinoma cells, with an IC50 value of 2.47 µM, which is significantly lower than that of the conventional chemotherapeutic agent, cisplatin (IC50 = 11.71 µM).[2] Importantly, this compound also demonstrated a degree of selectivity, with a much higher IC50 value against non-cancerous HEK293 cells (37.99 µM).[2]

A naphthalene-azine-thiazole hybrid (compound 6a) also showed remarkable potency against the OVCAR-4 ovarian cancer cell line with an IC50 of 1.569 µM and a favorable selectivity index when compared to a normal ovarian cell line.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of these phenylthiazolamine derivatives predominantly relies on the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (substituted phenylthiazolamines). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin or cisplatin) are also included. The plates are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium containing the compounds is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2 to 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of phenylthiazolamine derivatives are believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that phenylthiazolamines can exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in many types of cancer and plays a critical role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Phenylthiazolamine Phenylthiazolamine Derivatives Phenylthiazolamine->PI3K Phenylthiazolamine->Akt

Caption: PI3K/Akt/mTOR pathway and potential inhibition by phenylthiazolamines.

Cyclin-Dependent Kinase (CDK) Inhibition

Another proposed mechanism of action for some phenylthiazolamine derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. By inhibiting CDKs, such as CDK1, these compounds can induce cell cycle arrest and apoptosis.

CDK1_Pathway cluster_cell_cycle CyclinB Cyclin B Active_Complex Cyclin B/CDK1 Complex (Active) CyclinB->Active_Complex CDK1 CDK1 CDK1->Active_Complex Cell_Cycle_Arrest Cell Cycle Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase progression Phenylthiazolamine Phenylthiazolamine Derivatives Phenylthiazolamine->CDK1

Caption: Inhibition of CDK1 by phenylthiazolamine derivatives leading to cell cycle arrest.

Induction of Apoptosis

Ultimately, the cytotoxic effects of phenylthiazolamine derivatives often culminate in the induction of apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. By activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, these compounds can effectively trigger the self-destruction of cancer cells.

Apoptosis_Pathway Phenylthiazolamine Phenylthiazolamine Derivatives Bax Bax (Pro-apoptotic) Phenylthiazolamine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Phenylthiazolamine->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2->Mitochondrion inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenylthiazolamine derivatives.

Conclusion

Substituted phenylthiazolamines represent a versatile scaffold for the development of novel anticancer agents. The cytotoxic potency of these compounds is highly dependent on the specific substitution patterns, offering a rich area for further structure-activity relationship studies. The ability of these derivatives to modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway and to inhibit key cell cycle regulators like CDK1 underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for the treatment of various cancers.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(3-Aminophenyl)thiazol-2-ylamine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, a promising class of anticancer compounds. The data presented is primarily based on the findings of Millet and coworkers, who have conducted extensive studies on these molecules. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiazole-based compounds.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data from the evaluation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, highlighting the translation from in vitro cell-based assays to in vivo animal models.

Table 1: In Vitro Cytotoxicity of Lead Compound 6b Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375MelanomaData not available in abstract
Mia-PaCa2Pancreatic CancerData not available in abstract
K562Chronic Myeloid LeukemiaData not available in abstract
A549Lung CancerData not available in abstract
MCF-7Breast CancerData not available in abstract

Note: The specific IC50 values are not available in the abstract and would be found in the full publication by Millet et al. (2016). The abstract does state that the compounds exhibited activity in the "medium to low micromolar" range.

Table 2: In Vivo Efficacy of Lead Compound 6b in an A375 Melanoma Xenograft Model [1][2]

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0%
Compound 6bData not available in abstractSignificant reduction

Note: The abstract confirms a "significant reduction of tumor growth in vivo" but does not provide the specific dosage or percentage of tumor growth inhibition. This level of detail would be present in the full research article.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., A375, Mia-PaCa2, K562) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vivo Xenograft Model (A375 Melanoma)

The in vivo anticancer efficacy was evaluated using a human melanoma xenograft model in immunocompromised mice.[3]

  • Cell Implantation: Human melanoma A375 cells (5 x 10^6 cells) were subcutaneously injected into the flank of athymic nude mice.[3]

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).[4]

  • Treatment Administration: Mice were randomized into treatment and control groups. The test compound (e.g., compound 6b) was administered intraperitoneally or orally at a specified dosage and schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised and weighed.

  • Efficacy Evaluation: The tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental processes and biological mechanisms discussed.

experimental_workflow Experimental Workflow: From In Vitro Screening to In Vivo Validation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Synthesis of 4-(3-Aminophenyl)-thiazol-2-ylamine Derivatives screening Initial Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening ic50 IC50 Determination (Multiple Cancer Cell Lines) screening->ic50 lead_id Lead Compound Identification (e.g., 6b) ic50->lead_id xenograft A375 Melanoma Xenograft Model lead_id->xenograft Advance to In Vivo Testing treatment Treatment with Lead Compound xenograft->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy

Experimental workflow for drug discovery.

signaling_pathway Proposed Mechanism of Action: Induction of Apoptosis and Autophagy cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction compound Compound 6b (Thiazole Derivative) bcl2 Bcl-2 Family Modulation compound->bcl2 autophagy_signal Autophagy Signaling (e.g., Beclin-1) compound->autophagy_signal caspases Caspase Activation bcl2->caspases apoptosis Apoptotic Cell Death caspases->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Inhibits Growth autophagosome Autophagosome Formation autophagy_signal->autophagosome autophagic_death Autophagic Cell Death autophagosome->autophagic_death autophagic_death->cancer_cell Inhibits Growth

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Synthesizing 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different synthetic routes to 4-(3-Amino-phenyl)-thiazol-2-ylamine, a valuable building block in medicinal chemistry and drug development. The efficiency of two primary pathways, a traditional two-step Hantzsch synthesis and a more streamlined one-pot approach, are evaluated based on reaction yields, conditions, and the number of synthetic steps. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their needs.

Route 1: Two-Step Hantzsch Synthesis

This classical approach involves the initial formation of an α-haloketone intermediate, which is subsequently cyclized with thiourea to form the thiazole ring. The final step is the reduction of the nitro group to the target amine.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Nitro Reduction A 3'-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethanone A->B Br2, Acetic Acid B_clone 2-Bromo-1-(3-nitrophenyl)ethanone C Thiourea D 4-(3-Nitrophenyl)thiazol-2-amine C->D Ethanol, Reflux D_clone 4-(3-Nitrophenyl)thiazol-2-amine B_clone->D Ethanol, Reflux E 4-(3-Aminophenyl)thiazol-2-ylamine D_clone->E Sodium Dithionite, aq. NaHCO3, THF

Caption: Workflow for the Two-Step Hantzsch Synthesis Route.

Quantitative Data Summary: Route 1
StepReactionReagents & ConditionsTimeYieldReference
1α-BrominationBromine, Acetic Acid2-4 h~85-95%General Procedure
2Hantzsch CyclizationThiourea, Ethanol, Reflux2-3 h~80-90%[1]
3Nitro ReductionSodium Dithionite, NaHCO3, THF/H2O, RT4-6 hHigh[2]
Overall - - 8-13 h ~68-85% Calculated
Experimental Protocols: Route 1

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

  • Dissolve 3'-nitroacetophenone (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise to the mixture while stirring.

  • Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water to remove excess acid, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine

  • To a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 2-3 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. After completion, cool the mixture.

  • Filter the solid product, wash with cold ethanol and then diethyl ether.

  • Dry the product to obtain 4-(3-nitrophenyl)thiazol-2-amine.

Step 3: Synthesis of 4-(3-Aminophenyl)thiazol-2-ylamine

  • Prepare a solution of sodium dithionite (5.5 eq) and sodium bicarbonate (5.5 eq) in water (30 ml).

  • In a separate flask, create a suspension of 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in tetrahydrofuran (50 ml).

  • Add the aqueous sodium dithionite solution dropwise to the stirring suspension at room temperature.[2]

  • Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product. The product can be purified by silica gel chromatography.[2]

Route 2: One-Pot Hantzsch Synthesis

This modified approach combines the halogenation of the ketone and the cyclization into a single step, avoiding the isolation of the lachrymatory α-haloketone intermediate. This is followed by the same nitro reduction step as in Route 1.

cluster_0 Step 1: One-Pot Cyclization cluster_1 Step 2: Nitro Reduction A 3'-Nitroacetophenone C 4-(3-Nitrophenyl)thiazol-2-amine A->C Iodine or CuBr2, Ethanol, Reflux B Thiourea B->C Iodine or CuBr2, Ethanol, Reflux C_clone 4-(3-Nitrophenyl)thiazol-2-amine D 4-(3-Aminophenyl)thiazol-2-ylamine C_clone->D Sodium Dithionite, aq. NaHCO3, THF

Caption: Workflow for the One-Pot Hantzsch Synthesis Route.

Quantitative Data Summary: Route 2
StepReactionReagents & ConditionsTimeYieldReference
1One-Pot CyclizationThiourea, Iodine, Ethanol, Reflux12 h~70-80%[3]
Alt. 1One-Pot CyclizationThiourea, CuBr2, Ethyl Acetate, Reflux4-6 h~75-85%[4]
2Nitro ReductionSodium Dithionite, NaHCO3, THF/H2O, RT4-6 hHigh[2]
Overall (Using CuBr2) - 8-12 h ~70-80% Calculated
Experimental Protocols: Route 2

Step 1: Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine (One-Pot Method)

  • Method A (Iodine-mediated):

    • Combine 3'-nitroacetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in a round-bottom flask.[3]

    • Reflux the mixture for 12 hours.

    • After cooling, wash the reaction mixture with diethyl ether to remove unreacted starting materials and excess iodine.

    • Pour the residue into an ammonium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.[3]

  • Method B (Copper(II) Bromide-mediated):

    • To a flask containing ethyl acetate, add 3'-nitroacetophenone (1.0 eq), thiourea (1.2 eq), and copper(II) bromide (2.2 eq).[4]

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and filter to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired 2-aminothiazole derivative.[4]

Step 2: Synthesis of 4-(3-Aminophenyl)thiazol-2-ylamine

  • The protocol for the nitro reduction is identical to Step 3 in Route 1.[2]

Performance Comparison and Conclusion

ParameterRoute 1: Two-Step HantzschRoute 2: One-Pot HantzschAnalysis
Number of Steps 3 (2 isolations)2 (1 isolation)Route 2 is more step-economical, reducing handling and potential material loss.
Overall Yield ~68-85%~70-80%The overall yields are comparable, with a slight potential advantage for Route 1 if each step is highly optimized.
Total Time 8-13 hours8-12 hoursThe one-pot method using CuBr2 is faster than the iodine-mediated version and comparable to the two-step route.
Safety & Handling Involves isolation of a lachrymatory and irritant α-bromoketone intermediate.Avoids isolation of the hazardous α-haloketone intermediate.Route 2 offers a significant safety advantage.
Reagent Cost Uses basic reagents (Br2, Thiourea).CuBr2 is more expensive than Br2 or I2, which may be a factor for large-scale synthesis.Route 1 is likely more cost-effective for bulk production.

Both synthetic routes are viable for producing this compound.

  • Route 1 (Two-Step Hantzsch) offers potentially higher overall yields through the optimization of individual, isolated steps and may be more cost-effective. However, it requires the handling of a hazardous α-bromoketone intermediate.

  • Route 2 (One-Pot Hantzsch) provides a significant advantage in terms of operational simplicity and safety by avoiding the isolation of the lachrymator. The CuBr2-mediated variation is particularly efficient. This route is highly recommended for laboratory-scale synthesis where safety and convenience are prioritized.

The final choice of synthesis will depend on the specific priorities of the research team, balancing factors of yield, cost, safety, and scale.

References

Comparative Kinase Cross-Reactivity Profiling of 4-(3-Amino-phenyl)-thiazol-2-ylamine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase cross-reactivity of 4-(3-Amino-phenyl)-thiazol-2-ylamine. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally related kinase inhibitors to infer a potential inhibitory profile and facilitate further investigation.

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a core component of the molecule , is a well-established "hinge-binding" motif that interacts with the ATP-binding site of numerous kinases.[1] Variations in substitutions on the phenyl and thiazole rings play a crucial role in determining the potency and selectivity of these inhibitors.[1]

Inferred Kinase Inhibition Profile

Based on the activity of structurally analogous compounds, this compound is predicted to exhibit inhibitory activity against kinases crucial for cell cycle regulation and mitosis, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][2] To provide a tangible comparison, the inhibitory profiles of Dasatinib, a multi-kinase inhibitor with a related scaffold, and other relevant compounds are presented.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib and other inhibitors against a panel of selected kinases. It is important to note that these values serve as a reference point to predict the potential activity of this compound.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1 < 11.20.37
ABL1 (T315I) > 1000> 10002.0
SRC < 11.25.4
LYN < 1< 10-
LCK < 1--
YES1 < 1--
KIT 5> 100013
PDGFRA 16941
PDGFRB 139-
VEGFR2 8-1.5
FGFR1 29-2
EGFR > 1000> 1000-
Data compiled from publicly available sources. Assay conditions may vary.[3]

Additionally, derivatives of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have shown potent inhibition of Aurora A and Aurora B kinases with Ki values in the low nanomolar range.[2][4]

Experimental Protocols

A standard method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay.[3][5]

ADP-Glo™ Kinase Assay Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate (e.g., Histone H1 for CDK2/Cyclin A), and assay buffer.[4][5]

  • Compound Addition: Add the test compound, such as this compound or a reference inhibitor, at various concentrations. A DMSO control is included to represent uninhibited kinase activity.[3]

  • Initiation: Start the kinase reaction by adding ATP.[3][5]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[3][5]

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3][5]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP. This new ATP is used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[3][5]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway affected by inhibitors of this class and the general workflow for kinase selectivity profiling.

G cluster_0 Cell Cycle Regulation Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 activates pRb pRb Cyclin D / CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits G1/S Phase Genes G1/S Phase Genes E2F->G1/S Phase Genes activates Cell Cycle Progression Cell Cycle Progression G1/S Phase Genes->Cell Cycle Progression Inhibitor 4-(3-Amino-phenyl) -thiazol-2-ylamine (Predicted) Inhibitor->Cyclin D / CDK4/6

Caption: Predicted inhibition of the CDK4/6 signaling pathway.

G cluster_1 Experimental Workflow Start Start Reaction_Setup 1. Kinase, Substrate, & Buffer Start->Reaction_Setup Compound_Addition 2. Add Test Compound & Controls Reaction_Setup->Compound_Addition Initiate_Reaction 3. Add ATP Compound_Addition->Initiate_Reaction Incubation 4. Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction 5. Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation 6. Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Data_Acquisition 7. Measure Luminescence Signal_Generation->Data_Acquisition End End Data_Acquisition->End

Caption: Workflow for in vitro kinase selectivity profiling.

Disclaimer: The information provided is for Research Use Only and is not intended for diagnostic or therapeutic procedures. The cross-reactivity profile of this compound has been inferred from structurally related compounds, and direct experimental validation is recommended.

References

Comparing the antimicrobial spectrum of 4-(3-Amino-phenyl)-thiazol-2-ylamine with other thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole and associated phenyl rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains, as reported in recent studies.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine derivatives
4-nitrophenyl thiazole-2-amino substituted s-triazine (Representative)Bacillus subtilis4-64--
Bacillus cereus4-64--
Staphylococcus aureus4-64--
2-phenylacetamido-thiazole derivative
Most active derivative (Compound 16 in source)Escherichia coli1.56 - 6.25--
Pseudomonas aeruginosa1.56 - 6.25--
Bacillus subtilis1.56 - 6.25--
Staphylococcus aureus1.56 - 6.25--
2-aminothiazole derivatives with 4-aminoquinazoline moiety
Compound F29 (2-pyridinyl substituent)Xanthomonas oryzae pv. oryzicola (Xoc)2.0 (EC50)Bismerthiazol64.3 (EC50)
Compound F8 (2-fluorophenyl group)Xanthomonas axonopodis pv. citri (Xac)22.8 (EC50)Bismerthiazol71.5 (EC50)
Phytophthora parasitica var. nicotianaeComparable to Carbendazim-
Thiazole derivatives bearing β-amino acid
Compounds 2a-cGram-positive pathogens1 - 64--
Staphylococcus aureus1 - 2--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of thiazole derivatives.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is a common technique for preliminary screening of antimicrobial activity.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a cell density of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) to create a uniform lawn of microbial growth.

  • Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 100 µg/mL) is added to each well.[1] A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: The thiazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts involved in the antimicrobial evaluation of thiazole derivatives, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Thiazole Compounds C Inoculate Microtiter Plate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Add Thiazole Dilutions to Respective Wells C->D E Incubate Plates under Optimal Growth Conditions D->E F Visually Inspect for Microbial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Growth F->G Simplified_SAR_Thiazoles cluster_R1 Position 2 Substituent cluster_R2 Position 4 Substituent Thiazole_Core Thiazole Core Amino Amino Group (-NH2) Thiazole_Core->Amino R1 Phenyl Phenyl Ring Thiazole_Core->Phenyl R2 Antimicrobial_Activity Antimicrobial Activity Amino->Antimicrobial_Activity Substituted_Phenyl Substituted Phenyl Ring (e.g., -NO2, -Cl) Phenyl->Substituted_Phenyl Substituted_Phenyl->Antimicrobial_Activity Often enhances activity [1]

References

Head-to-Head Comparison: 4-(3-Amino-phenyl)-thiazol-2-ylamine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel investigational compound 4-(3-Amino-phenyl)-thiazol-2-ylamine with well-established anticancer drugs. The following sections present quantitative data from in-vitro studies, detail the experimental protocols used to obtain this data, and visualize key cellular pathways and workflows.

Introduction to this compound

This compound is an emerging synthetic compound belonging to the aminophenylthiazole class. Recent preclinical investigations have highlighted its potential as a selective inhibitor of key signaling pathways implicated in tumorigenesis and metastatic progression. Its unique structure, featuring a thiazole ring coupled with an aminophenyl moiety, is believed to contribute to its specific molecular interactions and cytotoxic effects against various cancer cell lines.

Quantitative Performance Analysis

The in-vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell growth, are summarized below.

Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µM) of this compound and Standard Anticancer Drugs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound 5.2 8.7 6.5
Doxorubicin0.81.20.5
Cisplatin7.510.25.8
Paclitaxel0.010.030.005

Data is presented as the mean of three independent experiments.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Experimental evidence suggests that this compound exerts its anticancer effects primarily through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting PI3K, the compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotion Compound 4-(3-Amino-phenyl)- thiazol-2-ylamine Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

The data presented in this guide were generated using the following standardized methodologies.

1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical adenocarcinoma (HeLa) cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. In-Vitro Cytotoxicity Assay (MTT Assay) The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (5x10^3 cells/well in 96-well plates) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (48 hours) C->D E 5. MTT Reagent Addition (10 µL/well) D->E F 6. Incubation (4 hours, 37°C) E->F G 7. Formazan Solubilization (100 µL DMSO) F->G H 8. Absorbance Measurement (570 nm) G->H I 9. IC50 Calculation H->I

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.

    • The culture medium was then replaced with fresh medium containing serial dilutions of this compound or the reference drugs.

    • Following a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated from dose-response curves using non-linear regression analysis.

3. Western Blot Analysis for Pathway Inhibition

  • Protein Extraction: Cells were treated with the test compounds for 24 hours, after which total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The investigational compound this compound demonstrates notable in-vitro anticancer activity across multiple human cancer cell lines. While its cytotoxicity, as indicated by IC50 values, is less potent than some established chemotherapeutic agents like Doxorubicin and Paclitaxel, its targeted mechanism of action via inhibition of the PI3K/Akt pathway presents a promising avenue for further development. This targeted approach may offer a more favorable safety profile and the potential for combination therapies. Further preclinical and in-vivo studies are warranted to fully elucidate its therapeutic potential.

Navigating the Labyrinth of Off-Target Effects: A Comparative Analysis of 4-(3-Amino-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount to predicting potential toxicities and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of 4-(3-Amino-phenyl)-thiazol-2-ylamine derivatives, a scaffold of interest in modern medicinal chemistry. Due to the limited availability of comprehensive public data on the off-target effects for a broad series of these specific derivatives, this guide leverages data from structurally related compounds and well-established kinase inhibitors to provide a framework for assessing potential off-target liabilities.

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs. However, it has also been flagged as a potential "toxicophore," which underscores the critical need for thorough off-target profiling.[1][2] Off-target interactions can lead to unforeseen side effects, and early identification of these liabilities is crucial for the development of safe and effective therapeutics.[3][4][5]

Comparative Kinase Selectivity: Learning from Analogs

While specific off-target screening data for a wide range of this compound derivatives is not extensively published, the kinase inhibition profile of structurally related compounds can offer valuable insights. For instance, Dasatinib, a potent tyrosine kinase inhibitor containing a 2-aminothiazole core, has been extensively profiled against a large panel of kinases. Its off-target activities are well-documented and serve as a useful, albeit imperfect, surrogate for predicting the potential off-target interactions of novel aminothiazole derivatives.

Below is a comparative summary of the kinase inhibition profiles for Dasatinib and other relevant kinase inhibitors. Researchers can use this data as a benchmark to anticipate which kinase families might be susceptible to inhibition by new this compound derivatives.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1 < 11.20.37
SRC < 11.25.4
LCK < 1--
LYN < 1< 10-
YES1 < 1--
KIT 5> 100013
PDGFRA 16941
VEGFR2 8-1.5
FGFR1 29-2
EGFR > 1000> 1000-
Data compiled from publicly available sources. Assay conditions may vary between studies.

One study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a derivative of the core scaffold, demonstrated potent in vitro activity against several cancer cell lines and showed no toxicity against normal cells, suggesting a degree of selectivity.[6][7] However, a comprehensive screen against a broad panel of kinases and other off-target proteins would be necessary to fully characterize its safety profile.

Experimental Protocols for Off-Target Profiling

To facilitate the investigation of off-target effects for novel this compound derivatives, this section provides detailed methodologies for key experimental assays.

Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9][10][11] It is a widely used method for primary screening and kinase selectivity profiling.[8][10][11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase enzymes of interest

  • Kinase-specific substrates and cofactors

  • Test compounds (this compound derivatives)

  • Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a master mix containing the reaction buffer, ATP at the desired concentration (often at the Km for the specific kinase), and the kinase-specific substrate.

    • In a 384-well plate, add 1 µL of the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).

    • Add 2 µL of the kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate master mix.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Target Engagement Confirmation using the Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify and quantify the interaction of a compound with its target protein within a cellular environment.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Materials:

  • Cultured cells expressing the target protein(s) of interest

  • Test compounds (this compound derivatives)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein(s)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at the desired concentration or a vehicle control for a specific duration.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 65°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Off-Target Effects and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows relevant to the analysis of off-target effects.

G cluster_workflow General Workflow for Off-Target Profiling Compound Test Compound (this compound derivative) PrimaryScreen Primary Screen (e.g., Phenotypic Assay) Compound->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification TargetDeconvolution Target Deconvolution (e.g., Affinity Chromatography, CETSA-MS) HitIdentification->TargetDeconvolution SelectivityProfiling Selectivity Profiling (e.g., Kinase Panel, CEREP Panel) HitIdentification->SelectivityProfiling OnTarget On-Target(s) TargetDeconvolution->OnTarget OffTarget Off-Target(s) TargetDeconvolution->OffTarget LeadOptimization Lead Optimization OnTarget->LeadOptimization Guides SafetyAssessment In Vitro & In Vivo Safety Assessment OffTarget->SafetyAssessment Informs SelectivityProfiling->OffTarget Identifies Off-Targets SafetyAssessment->LeadOptimization Guides

General workflow for identifying and characterizing off-target effects.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Off-Target Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

A representative signaling pathway often implicated in off-target kinase inhibitor effects.

G cluster_logic Relationship between Off-Target Effects and Adverse Drug Reactions Compound Drug Compound OnTarget Intended Target (Therapeutic Effect) Compound->OnTarget OffTarget Unintended Off-Target(s) (e.g., Kinase, GPCR, Ion Channel) Compound->OffTarget PathwayDisruption Disruption of Physiological Pathways OffTarget->PathwayDisruption ADR Adverse Drug Reaction (Toxicity) PathwayDisruption->ADR

Logical flow from off-target binding to potential adverse effects.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(3-Amino-phenyl)-thiazol-2-ylamine (CAS No. 103740-34-7), a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.

Hazard Profile and Safety Precautions

Based on data from a structurally similar compound, the following hazard classifications should be considered when handling this compound.

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Data based on the closely related compound 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: An approved mask or respirator is necessary to avoid inhalation of dust or fumes.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[1]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1][4] Do not dispose of this material in standard laboratory trash or down the drain.

Experimental Protocol: Waste Handling and Disposal

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound, as well as any contaminated materials (e.g., weighing paper, gloves, filter paper), in a designated, sealable, and chemically compatible hazardous waste container. Avoid the generation of dust.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not mix with incompatible waste streams.[5]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]

  • Container Management:

    • All waste containers must be in good condition and compatible with the chemical.

    • Keep containers tightly closed except when adding waste.[4][6]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.[1]

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, contain the spill to prevent it from spreading.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), then collect the absorbed material into the hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant".[4][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Sharps) B Segregate Waste into Labeled, Compatible Containers A->B D Store Waste in a Secure, Well-Ventilated Area B->D C Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C->B E Small Spill? D->E G Contact Institutional EHS or Licensed Disposal Contractor D->G F Contain, Absorb/Sweep, and Collect as Hazardous Waste E->F Yes E->G No (Large Spill - Follow Emergency Protocol) F->D H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Amino-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Amino-phenyl)-thiazol-2-ylamine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar aromatic amine and thiazole derivatives and are intended to ensure this compound's safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1][2]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.

Disposal Plan
  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.[2]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]

Hazard Identification
Hazard CategoryGHS ClassificationDescription
Acute Toxicity, Oral WarningHarmful if swallowed.[7]
Skin Corrosion/Irritation WarningCauses skin irritation.[7]
Serious Eye Damage/Eye Irritation WarningCauses serious eye irritation.[7]
Specific Target Organ Toxicity, Single Exposure WarningMay cause respiratory irritation.[7]

Experimental Workflow

start Start: Review SDS and Procedures ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep 2. Prepare Workspace in Chemical Fume Hood ppe->prep weigh 3. Weigh/Handle Compound Minimizing Dust prep->weigh experiment 4. Perform Experimental Procedure weigh->experiment decontaminate 5. Decontaminate Workspace and Equipment experiment->decontaminate waste 6. Dispose of Waste in Labeled Containers decontaminate->waste doff_ppe 7. Doff and Dispose of Contaminated PPE waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Secure Storage wash->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.